Alvelestat-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H22F3N5O4S |
|---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
6-methyl-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-5-[2-(trideuterio(113C)methyl)pyrazol-3-yl]-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C25H22F3N5O4S/c1-15-20(22-9-10-31-32(22)2)12-21(23(34)30-13-17-7-8-19(14-29-17)38(3,36)37)24(35)33(15)18-6-4-5-16(11-18)25(26,27)28/h4-12,14H,13H2,1-3H3,(H,30,34)/i2+1D3 |
InChI Key |
QNQZWEGMKJBHEM-JVXUGDAPSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Alvelestat-13C,d3 in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the critical role of Alvelestat-13C,d3 in drug metabolism and pharmacokinetic (DMPK) studies. Alvelestat is an investigational oral inhibitor of neutrophil elastase, a key enzyme implicated in the pathogenesis of inflammatory lung diseases such as Alpha-1 Antitrypsin Deficiency (AATD) and Chronic Obstructive Pulmonary Disease (COPD)[1][2][3]. Accurate quantification of Alvelestat in biological matrices is paramount for its clinical development. This compound serves as a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS)[4][5].
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, a reliable internal standard is crucial to correct for variability during sample preparation and analysis. SIL-IS, such as this compound, are considered the benchmark because their physicochemical properties are nearly identical to the analyte of interest, in this case, Alvelestat. This ensures they co-elute chromatographically and experience similar ionization efficiency, extraction recovery, and matrix effects. The key difference is a specific mass shift, which allows the mass spectrometer to distinguish between the analyte and the internal standard.
This compound is a specially synthesized version of Alvelestat where one carbon atom has been replaced with its heavier isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium. This results in a predictable increase in its molecular weight, enabling precise and accurate quantification of the unlabeled Alvelestat in complex biological samples.
Data Presentation: Physicochemical Properties
For effective use as an internal standard, the mass difference between the analyte and the SIL-IS should be sufficient to prevent isotopic overlap.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Difference (amu) |
| Alvelestat | C25H22F3N5O4S | 545.54 | N/A |
| This compound | C24¹³CH19D3F3N5O4S | 549.55 | +4.01 |
Signaling Pathway: Alvelestat's Mechanism of Action
Alvelestat is a selective and reversible inhibitor of neutrophil elastase. In inflammatory lung conditions like AATD-associated emphysema, an imbalance between proteases (like neutrophil elastase) and anti-proteases leads to the destruction of lung tissue. Neutrophil elastase degrades elastin (B1584352), a key component of the lung's extracellular matrix. Alvelestat blocks this enzymatic activity, thereby aiming to reduce lung tissue damage. The efficacy of Alvelestat can be monitored by measuring biomarkers such as desmosine (B133005) (an elastin breakdown product) and Aα-val360 (a specific fibrinogen cleavage product of neutrophil elastase).
Experimental Protocols: Bioanalytical Method Validation
The use of this compound is central to the validation of bioanalytical methods for quantifying Alvelestat in biological matrices, following guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). A typical workflow involves sample preparation, LC-MS/MS analysis, and data processing.
Experimental Workflow for Pharmacokinetic Studies
Key Methodologies
1. Sample Preparation (Protein Precipitation and Solid Phase Extraction)
-
Objective: To extract Alvelestat and this compound from the biological matrix and remove interfering substances.
-
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To a 200 µL aliquot of plasma, add a known concentration of this compound solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to denature and precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
The supernatant is then subjected to Solid Phase Extraction (SPE) for further purification.
-
The eluate from the SPE cartridge is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a solvent compatible with the LC mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To separate Alvelestat and this compound from other components and quantify them based on their mass-to-charge ratio.
-
Typical Parameters (Illustrative): The following table provides representative parameters for an LC-MS/MS method. Actual parameters would need to be optimized for the specific instrumentation.
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Gradient elution from low to high organic content |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Alvelestat) | Hypothetical: 546.1 -> [Fragment Ion 1], [Fragment Ion 2] |
| MRM Transition (this compound) | Hypothetical: 550.1 -> [Same Fragment Ions as Alvelestat] |
| Collision Energy | Optimized for each transition |
Note: The exact MRM transitions and collision energies are instrument-dependent and must be determined empirically.
3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the measurements. These are typically assessed at multiple concentration levels (low, medium, and high quality controls).
-
Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration.
-
Recovery: The efficiency of the extraction process. The recovery of the analyte and the internal standard should be consistent and reproducible.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, and long-term storage).
Conclusion
This compound is an indispensable tool in the development of Alvelestat. As a stable isotope-labeled internal standard, it ensures the accuracy, precision, and robustness of bioanalytical methods required for pharmacokinetic and other drug metabolism studies. Its use allows researchers and drug development professionals to have high confidence in the concentration data obtained from clinical and non-clinical trials, which is fundamental for establishing the safety and efficacy profile of this promising new therapeutic agent.
References
Alvelestat-13C,d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of Alvelestat-13C,d3 when utilized as an internal standard in quantitative bioanalytical assays. Alvelestat is a potent and selective inhibitor of neutrophil elastase, a key enzyme in the inflammatory cascade of various respiratory diseases.[1][2][3][4][5] Accurate quantification of Alvelestat in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies during drug development. The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for achieving the necessary accuracy and precision in mass spectrometry-based bioanalysis.[6][7][8][9] This document will detail the underlying principles of its function, provide exemplary experimental protocols, and present data in a structured format to guide researchers in the application of this critical tool.
Introduction: The Role of Internal Standards in Bioanalysis
In quantitative bioanalysis, particularly with complex matrices like plasma or tissue homogenates, significant variability can be introduced during sample preparation and analysis.[10] These variations can arise from multiple steps, including extraction inefficiency, matrix effects in the mass spectrometer source, and instrumental drift.[9][11] An internal standard (IS) is a compound of known concentration added to all samples, including calibrators, quality controls, and unknown study samples, at the beginning of the sample preparation process.[12][13] By tracking the signal of the IS relative to the analyte, these variations can be normalized, leading to more accurate and precise quantification.[12]
Stable isotope-labeled internal standards are widely regarded as the most effective type of IS for mass spectrometry.[7][8][9] A SIL-IS is a version of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H (deuterium), ¹⁵N).[9][11] this compound, for the purpose of this guide, represents a SIL version of Alvelestat where one carbon atom has been replaced by Carbon-13 and three hydrogen atoms have been replaced by deuterium. This results in a molecule that is chemically identical to Alvelestat but has a higher mass, allowing it to be distinguished by a mass spectrometer.
Mechanism of Action of this compound as an Internal Standard
The core principle behind the efficacy of this compound as an internal standard lies in its physicochemical similarity to the unlabeled analyte, Alvelestat. Because the isotopic labeling results in a negligible change in chemical properties, this compound co-behaves with Alvelestat throughout the entire analytical workflow.[6] This co-behavior allows it to compensate for procedural variations.
The mechanism can be broken down into the following key stages:
-
Sample Preparation: During extraction from a biological matrix (e.g., solid-phase extraction, liquid-liquid extraction, or protein precipitation), any loss of Alvelestat will be mirrored by a proportional loss of this compound.
-
Chromatographic Separation: In liquid chromatography-mass spectrometry (LC-MS) methods, this compound will have nearly identical retention times and peak shapes as Alvelestat.[7]
-
Mass Spectrometric Detection: Both the analyte and the internal standard experience the same degree of ionization enhancement or suppression due to the co-eluting matrix components (matrix effect).[9][11]
By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, the variability introduced in each of these steps is effectively cancelled out.[12]
Alvelestat: The Analyte's Mechanism of Action
Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[3][4][5] NE is a serine protease released by neutrophils during inflammation, and its excessive activity can lead to the destruction of connective tissues, particularly in the lungs.[2][4][5] By inhibiting NE, Alvelestat can mitigate NE-mediated inflammatory responses, presenting a therapeutic strategy for respiratory conditions like Alpha-1 Antitrypsin Deficiency (AATD) associated lung disease and cystic fibrosis.[2]
The signaling pathway affected by Alvelestat is central to inflammatory processes.
Caption: Alvelestat's mechanism of action in inhibiting the inflammatory cascade.
Exemplary Experimental Protocol: Quantification of Alvelestat in Human Plasma using LC-MS/MS
This section provides a detailed, representative protocol for the quantification of Alvelestat in human plasma using this compound as an internal standard.
4.1. Materials and Reagents
-
Alvelestat reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Solid-phase extraction (SPE) cartridges
4.2. Preparation of Standard and Quality Control Solutions
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Alvelestat and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Alvelestat primary stock with 50:50 acetonitrile:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock with 50:50 acetonitrile:water to a final concentration of 100 ng/mL.
4.3. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL this compound).
-
Vortex for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.
4.4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate Alvelestat from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray ionization (ESI), positive
-
MRM Transitions: To be determined by infusion of the individual compounds. Hypothetical transitions are provided in the data section.
The workflow for this bioanalytical process is illustrated below.
Caption: Bioanalytical workflow using an internal standard.
Data Presentation and Interpretation
The use of this compound allows for the generation of a reliable calibration curve where the response ratio (analyte peak area / IS peak area) is plotted against the nominal concentration of the analyte.
Table 1: Hypothetical Mass Spectrometric Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Alvelestat | 546.2 | 254.1 | 25 |
| this compound | 550.2 | 258.1 | 25 |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Alvelestat Peak Area | This compound Peak Area | Response Ratio |
|---|---|---|---|
| 1 | 5,234 | 1,050,000 | 0.0050 |
| 5 | 26,170 | 1,045,000 | 0.0250 |
| 20 | 105,800 | 1,058,000 | 0.1000 |
| 100 | 510,000 | 1,020,000 | 0.5000 |
| 500 | 2,550,000 | 1,020,000 | 2.5000 |
| 1000 | 5,050,000 | 1,010,000 | 5.0000 |
Table 3: Quality Control Sample Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|---|
| LLOQ | 1 | 0.98 | 98.0 | 8.5 |
| Low QC | 3 | 3.05 | 101.7 | 6.2 |
| Mid QC | 80 | 82.4 | 103.0 | 4.1 |
| High QC | 800 | 790.2 | 98.8 | 3.5 |
Conclusion
This compound serves as an ideal internal standard for the quantitative analysis of Alvelestat in biological matrices. Its mechanism of action is rooted in its chemical and physical identity to the unlabeled analyte, which allows it to track and correct for variability throughout the analytical process. The use of this compound in a validated LC-MS/MS method, as outlined in this guide, enables researchers to generate high-quality, reliable data essential for the advancement of Alvelestat in clinical development. The principles and protocols described herein provide a robust framework for the successful implementation of this critical bioanalytical tool.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mereobiopharma.com [mereobiopharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alvelestat | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. waters.com [waters.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. tandfonline.com [tandfonline.com]
- 11. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 12. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 13. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Understanding the Isotopic Labeling of Alvelestat: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (AZD9668) is a potent and reversible oral inhibitor of neutrophil elastase (NE), a key enzyme implicated in the pathology of various inflammatory lung diseases, including alpha-1 antitrypsin deficiency (AATD) and chronic obstructive pulmonary disease (COPD). To elucidate its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its mechanism of action and target engagement, isotopically labeled versions of Alvelestat are indispensable tools in preclinical and clinical research. This technical guide provides a comprehensive overview of plausible strategies for the isotopic labeling of Alvelestat with stable isotopes (e.g., deuterium (B1214612), ¹³C) and radioisotopes (e.g., ¹⁴C), based on its known chemical structure and likely synthetic pathways.
Chemical Structure of Alvelestat: 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-((5-(methylsulfonyl)pyridin-2-yl)methyl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
Proposed Synthetic Pathway of Alvelestat
Based on the chemical structure, the synthesis of Alvelestat most likely involves the amide coupling of two key intermediates:
-
Carboxylic Acid Moiety: 6-methyl-5-(1-methyl-1H-pyrazol-5-yl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxylic acid
-
Amine Moiety: (5-(methylsulfonyl)pyridin-2-yl)methanamine
The final synthetic step is a standard amide bond formation. This understanding of the synthesis is crucial for devising effective isotopic labeling strategies.
Isotopic Labeling Strategies
The choice of isotope and its position within the Alvelestat molecule depends on the intended application. For metabolic stability studies, deuterium is often incorporated at sites prone to metabolism. For quantitative assays and metabolic fate studies, ¹³C or ¹⁴C labeling is preferred.
Deuterium (²H) Labeling
Deuterium labeling can enhance the metabolic stability of a drug by slowing down cytochrome P450-mediated metabolism through the kinetic isotope effect.
Potential Deuteration Sites:
-
Methyl Groups: The methyl groups on the pyridinone and pyrazole (B372694) rings are potential sites for metabolism.
-
Aromatic Rings: Hydrogen atoms on the phenyl and pyridine (B92270) rings can be replaced with deuterium.
Experimental Protocol: Deuteration of the Trifluoromethylphenyl Ring
A plausible method for deuterating the trifluoromethylphenyl ring would involve using a deuterated starting material in the synthesis of the carboxylic acid moiety.
-
Starting Material: 3-(Trifluoromethyl)aniline-d₄.
-
Reaction: The deuterated aniline (B41778) would be carried through the multi-step synthesis to form the pyridinone core of the carboxylic acid intermediate.
-
Analysis: The final deuterated Alvelestat would be analyzed by mass spectrometry to confirm the mass shift and by ¹H and ²H NMR to verify the location and extent of deuterium incorporation.
| Parameter | Value | Reference |
| Isotope | Deuterium (²H) | [1][2][3][4][5] |
| Labeling Position | Phenyl ring | |
| Starting Material | 3-(Trifluoromethyl)aniline-d₄ | N/A |
| Expected Mass Shift | +4 Da | N/A |
Carbon-13 (¹³C) and Carbon-14 (¹⁴C) Labeling
Carbon labeling is essential for quantitative analysis in biological matrices and for tracing the metabolic fate of the drug.
Potential ¹³C or ¹⁴C Labeling Sites:
-
Carboxamide Carbonyl: This is a metabolically stable position and can be labeled using ¹³CO or ¹³CO₂ in the synthesis of the carboxylic acid.
-
Pyrazole Ring: The pyrazole ring can be synthesized using labeled precursors.
-
Pyridine Ring: The pyridine ring of the amine moiety can be constructed using labeled building blocks.
Experimental Protocol: ¹⁴C-Labeling of the Carboxamide Carbonyl
This can be achieved by introducing a ¹⁴C label during the synthesis of the pyridinone-3-carboxylic acid intermediate.
-
Labeled Reagent: Use of a ¹⁴C-labeled precursor in the formation of the pyridinone ring.
-
Amide Coupling: The resulting ¹⁴C-labeled carboxylic acid is then coupled with the amine moiety.
-
Purification and Analysis: The final ¹⁴C-Alvelestat is purified by HPLC. The radiochemical purity and specific activity are determined by radio-HPLC and liquid scintillation counting.
| Parameter | Value | Reference |
| Isotope | Carbon-14 (¹⁴C) | |
| Labeling Position | Carboxamide Carbonyl | |
| Labeled Precursor | ¹⁴C-labeled building block for pyridinone synthesis | N/A |
| Analytical Techniques | Radio-HPLC, Liquid Scintillation Counting | N/A |
digraph "Labeling_Workflow" { graph [nodesep=0.3]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];"Start" [label="Select Isotope and\nLabeling Position", shape=ellipse, fillcolor="#FBBC05"]; "Synthesis" [label="Synthesize Labeled\nPrecursor/Intermediate"]; "Reaction" [label="Incorporate Labeled Moiety into\nAlvelestat Synthesis"]; "Purification" [label="Purify Labeled Alvelestat\n(e.g., HPLC)"]; "Analysis" [label="Characterize Labeled Alvelestat\n(MS, NMR, Radio-detection)"]; "Final_Product" [label="Isotopically Labeled\nAlvelestat", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Synthesis"; "Synthesis" -> "Reaction"; "Reaction" -> "Purification"; "Purification" -> "Analysis"; "Analysis" -> "Final_Product"; }
Signaling Pathway and Mechanism of Action
Alvelestat acts by inhibiting neutrophil elastase, a serine protease that degrades elastin (B1584352) and other extracellular matrix proteins in the lungs. In conditions like AATD, a deficiency in the endogenous inhibitor alpha-1 antitrypsin leads to unchecked NE activity and progressive lung damage.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studying regioisomer formation in the Pd-catalyzed fluorination of aryl triflates by deuterium labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
Alvelestat: A Technical Guide to Neutrophil Elastase Inhibition in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Alvelestat (also known as AZD9668 and MPH966), a potent and reversible oral inhibitor of human neutrophil elastase (NE). While this document focuses on the extensive research conducted on Alvelestat, it is important to note the role of isotopically labeled compounds like Alvelestat-13C,d3. Such labeled molecules are crucial tools in drug development, often synthesized for use in pharmacokinetic studies, metabolic profiling, and as internal standards in analytical assays to ensure precise quantification. The core data and methodologies presented herein for Alvelestat form the foundational knowledge for any research involving its labeled counterparts.
Core Concepts: Mechanism of Action and Therapeutic Rationale
Alvelestat is a selective inhibitor of neutrophil elastase, a serine protease released by neutrophils during inflammation.[1] In pathological conditions such as Alpha-1 Antitrypsin Deficiency (AATD), an imbalance between proteases and their inhibitors leads to excessive NE activity, resulting in the destruction of lung tissue.[2] Alvelestat binds to and inhibits NE, thereby mitigating NE-mediated inflammatory responses and preventing further lung damage.[1] This targeted action makes it a promising therapeutic agent for NE-driven respiratory diseases.[3]
Quantitative Data Summary
The efficacy of Alvelestat has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Alvelestat
| Parameter | Value | Notes |
| IC50 | 12 nM | Concentration for 50% inhibition of NE in a cell-free assay.[4] |
| Ki | 9.4 nM | Inhibitor constant for NE in a cell-free assay. |
| Kd | 9.5 nM | Dissociation constant. |
| Selectivity | >600-fold | More selective for NE over other serine proteases. |
Table 2: Clinical Efficacy of Alvelestat in Phase 2 Trials (ASTRAEUS Study)
The ASTRAEUS study was a 12-week, randomized, double-blind, placebo-controlled trial evaluating two doses of Alvelestat in patients with AATD-associated lung disease.
| Biomarker | Placebo (n=36) | Alvelestat 120 mg bid (n=22) | Alvelestat 240 mg bid (n=40) | P-value (vs. Placebo) |
| Blood Neutrophil Elastase Activity (% change from baseline) | -18.1% | -83.5% | -93.3% | 120mg: P=0.001240mg: P<0.001 |
| Aα-Val360 (% change from baseline) | +11.7% | - | -22.7% | 240mg: P=0.001 |
| Plasma Desmosine (% change from baseline) | +18.1% | - | -13.2% | 240mg: P=0.041 |
Data presented as the percentage change in the least squared means after 12 weeks of treatment.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following outlines the general protocols for key experiments cited in the evaluation of Alvelestat.
Neutrophil Elastase Inhibition Assay (Cell-free)
This assay determines the direct inhibitory effect of a compound on purified neutrophil elastase.
Objective: To determine the IC50 and Ki values of Alvelestat for neutrophil elastase.
General Protocol:
-
Reagents: Purified human neutrophil elastase, a specific fluorogenic substrate for NE (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC), assay buffer (e.g., Tris-HCl with 0.05% Tween 20), and the test inhibitor (Alvelestat).
-
Procedure: a. Prepare a series of dilutions of Alvelestat. b. In a microplate, add the assay buffer, purified neutrophil elastase, and the diluted Alvelestat. c. Incubate for a pre-determined period to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the fluorogenic substrate. e. Monitor the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: a. Plot the enzyme activity against the inhibitor concentration. b. Fit the data to a suitable dose-response curve to determine the IC50 value. c. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the substrate concentration and Km are known.
Whole Blood Assay for NE Activity
This assay measures the inhibitory effect of a compound on NE activity in a more physiologically relevant environment.
Objective: To assess the ability of Alvelestat to inhibit NE activity in zymosan-stimulated whole blood.
General Protocol:
-
Sample Collection: Collect fresh whole blood from healthy donors.
-
Procedure: a. Pre-incubate whole blood samples with varying concentrations of Alvelestat. b. Stimulate neutrophil degranulation and NE release by adding zymosan. c. After a specific incubation period, add a specific NE substrate to the plasma fraction. d. Measure the substrate cleavage, which reflects the NE activity.
-
Data Analysis: Determine the concentration-dependent inhibition of NE activity by Alvelestat.
Phase 2 Clinical Trial Protocol (ASTRAEUS - NCT03636347)
Objective: To evaluate the effect of Alvelestat on blood and sputum biomarkers in patients with Alpha-1 Antitrypsin Deficiency-associated lung disease.
Study Design: A multicenter, double-blind, randomized, dose-ascending, sequential group, placebo-controlled study.
Inclusion Criteria (abbreviated):
-
Patients with a diagnosis of PiZZ, null, or rare variant phenotype/genotype alpha-1 anti-trypsin deficient lung disease.
Exclusion Criteria (abbreviated):
-
Primary diagnosis of bronchiectasis.
-
Ongoing acute exacerbation of the underlying lung disease.
-
Underlying liver disease or abnormal liver function tests.
-
Previous augmentation therapy within 6 months of dosing.
Treatment Arms:
-
Placebo administered twice daily.
-
Alvelestat 120 mg administered twice daily.
-
Alvelestat 240 mg administered twice daily.
Primary Endpoints (measured over 12 weeks):
-
Change from baseline in blood neutrophil elastase activity.
-
Change from baseline in blood Aα-Val360 levels.
-
Change from baseline in plasma desmosine/isodesmosine levels.
Secondary and Exploratory Endpoints:
-
Safety and tolerability.
-
Pharmacokinetics.
-
Spirometry, exacerbations, and St. George's Respiratory Questionnaire.
-
Lung damage and inflammation biomarkers.
Visualizing Molecular Pathways and Experimental Workflows
Understanding the complex biological interactions and experimental processes is facilitated by visual diagrams.
Signaling Pathway of Neutrophil Elastase-Induced Inflammation
Neutrophil elastase contributes to inflammation through various signaling cascades.
References
preliminary studies using stable isotope-labeled Alvelestat
An In-depth Technical Guide to Preliminary Studies Using Stable Isotope-Labeled Alvelestat
Audience: Researchers, scientists, and drug development professionals.
Abstract: Alvelestat (formerly AZD9668) is an oral, selective inhibitor of neutrophil elastase (NE) being investigated for the treatment of Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD). While specific preliminary studies on stable isotope-labeled Alvelestat are not yet broadly published, this guide synthesizes the substantial clinical data available for Alvelestat and outlines the established methodologies and critical applications for its stable isotope-labeled counterpart in pharmaceutical research. This document covers the mechanism of action, summarizes key quantitative data from Phase 2 clinical trials, details experimental protocols, and provides a forward-looking perspective on the role of isotopic labeling in the development pathway of Alvelestat.
Alpha-1 Antitrypsin Deficiency (AATD) is a genetic disorder characterized by low levels of the AAT protein, which normally protects the lungs by inhibiting neutrophil elastase (NE). In AATD, unchecked NE activity leads to the breakdown of elastin (B1584352), a critical component of lung tissue, resulting in emphysema and progressive lung damage.[1] Alvelestat is designed to directly address this protease-antiprotease imbalance. As a potent and reversible inhibitor, it blocks the enzymatic activity of NE, thereby aiming to prevent further destruction of lung tissue.[1]
The pathogenic pathway begins with the genetic defect leading to AAT deficiency. This results in insufficient inhibition of NE, an enzyme released by neutrophils during inflammation. Unopposed NE attacks and degrades alveolar elastin, leading to loss of lung tissue and the development of emphysema. Key biomarkers of this destructive process include fragments of elastin breakdown, such as desmosine, and specific fibrinogen cleavage products like Aα-Val³⁶⁰, which are direct indicators of NE activity. Alvelestat's therapeutic hypothesis is that by inhibiting NE, it can reduce the levels of these biomarkers and slow disease progression.
References
Alvelestat-¹³C,d₃: A Technical Guide to its Certificate of Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the certificate of analysis and purity assessment for Alvelestat-¹³C,d₃, a stable isotope-labeled internal standard for the potent and selective neutrophil elastase inhibitor, Alvelestat. This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the analytical methodologies and data interpretation crucial for the reliable use of this compound in preclinical and clinical research.
Certificate of Analysis Overview
A Certificate of Analysis (CoA) for Alvelestat-¹³C,d₃ is a critical document that certifies the identity, purity, and quality of a specific batch. While individual batch data will vary, a typical CoA will include the information summarized in the tables below.
Compound Identification and Characterization
| Parameter | Specification |
| Compound Name | Alvelestat-¹³C,d₃ |
| Molecular Formula | C₂₄¹³CH₁₉D₃F₃N₅O₄S |
| Molecular Weight | 549.55 g/mol [1] |
| CAS Number | 848141-11-7 (Unlabeled)[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Purity and Impurity Profile
| Analytical Test | Method | Acceptance Criteria |
| Purity (by HPLC) | HPLC-UV | ≥98%[1] |
| Chemical Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥99% Deuterium (B1214612) incorporation; ≥99% ¹³C incorporation |
| Residual Solvents | GC-HS | To be reported |
| Water Content | Karl Fischer Titration | To be reported |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the certificate of analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of Alvelestat-¹³C,d₃ by separating it from any potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Sample Preparation: Accurately weigh and dissolve a sample of Alvelestat-¹³C,d₃ in a suitable solvent (e.g., DMSO) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution: A typical gradient might be:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Purity
Objective: To confirm the molecular weight and assess the isotopic enrichment of Alvelestat-¹³C,d₃.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).
-
Infusion: Infuse the sample directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Identity Confirmation: Compare the observed monoisotopic mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.
-
Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of one ¹³C atom and three deuterium atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of Alvelestat-¹³C,d₃.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the sample in the deuterated solvent.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The proton NMR spectrum is compared to the spectrum of unlabeled Alvelestat to confirm the presence of all expected protons and the absence of the protons that have been replaced by deuterium.
-
¹³C NMR: The carbon NMR spectrum will show the enrichment of one carbon signal due to the ¹³C labeling. The chemical shifts of all carbons should be consistent with the proposed structure.
-
Visualizations
Analytical Workflow for Quality Control
Caption: Quality control workflow for Alvelestat-¹³C,d₃.
Alvelestat Mechanism of Action: Neutrophil Elastase Inhibition
Alvelestat is a potent and selective inhibitor of neutrophil elastase.[2] This enzyme plays a critical role in the pathogenesis of various inflammatory lung diseases, including Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD).[3]
Caption: Alvelestat inhibits neutrophil elastase activity.
This guide provides a framework for understanding the analytical characterization of Alvelestat-¹³C,d₃. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.
References
Investigating the Pharmacokinetics of Alvelestat: A Technical Guide Using Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and findings related to the pharmacokinetic (PK) analysis of Alvelestat (also known as AZD9668), a potent and reversible oral inhibitor of neutrophil elastase (NE). The core focus is on the application of stable isotope-labeled internal standards in bioanalytical methods, a critical component for ensuring data integrity in clinical research. This document synthesizes publicly available data from clinical trials and outlines best practices for the quantification of Alvelestat in biological matrices.
Introduction to Alvelestat and its Mechanism of Action
Alvelestat is under investigation for the treatment of inflammatory lung diseases, most notably Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease. AATD is a genetic disorder characterized by a deficiency of the alpha-1 antitrypsin protein, which normally protects the lungs from damage caused by neutrophil elastase. In AATD patients, unchecked NE activity leads to the progressive destruction of lung tissue. Alvelestat directly inhibits NE, aiming to halt this pathological process.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of Alvelestat is paramount for optimizing dosing regimens and ensuring patient safety and efficacy.
Alvelestat Pharmacokinetic Profile
Early-phase clinical studies in healthy volunteers and patients with Chronic Obstructive Pulmonary Disease (COPD) have characterized the fundamental pharmacokinetic profile of Alvelestat. While detailed quantitative data from these studies are not fully published, the key characteristics have been described.[2]
Table 1: Summary of Alvelestat (AZD9668) Pharmacokinetic Properties in Humans [2]
| Parameter | Description |
| Absorption | Rapidly absorbed following oral administration. |
| Time to Peak (Tmax) | Median time to reach peak plasma concentration is 0.5 to 1.5 hours. |
| Dose Proportionality | Pharmacokinetics were observed to be dose-linear. |
| Accumulation | Steady state was achieved by day 2 of twice-daily dosing with negligible accumulation. |
| Half-Life (t½) | The elimination half-life is described as short and consistent with a twice-daily dosing schedule. |
| Elimination | Approximately 40% of the administered dose is eliminated renally as an unchanged compound. |
| Populations | The pharmacokinetic profile was found to be similar between healthy Caucasian and Japanese volunteers, and between healthy volunteers and patients with COPD. |
Note: This table represents a qualitative summary based on published literature. Specific Cmax and AUC values for single and multiple ascending dose cohorts are not publicly available.
Signaling Pathway in AATD and Alvelestat's Point of Intervention
In AATD, a pro-inflammatory state and a deficiency of AAT lead to an imbalance where neutrophil elastase is free to degrade critical lung matrix proteins, such as elastin. This process drives the pathology of emphysema. Alvelestat intervenes by directly binding to and inhibiting neutrophil elastase.
Experimental Protocol: Bioanalysis of Alvelestat with a Labeled Standard
Accurate quantification of Alvelestat in plasma is essential for pharmacokinetic analysis. The gold standard for this is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), utilizing a stable isotope-labeled internal standard (SIL-IS). A SIL-IS, such as deuterated Alvelestat (e.g., Alvelestat-d3), is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It is added at a known concentration at the beginning of sample processing to account for variability in extraction, matrix effects, and instrument response.
While the specific validated protocol used in the clinical trials for Alvelestat is not publicly available, the following represents a detailed, robust, and typical methodology for the quantification of a small molecule drug like Alvelestat in human plasma.
Materials and Reagents
-
Analytes: Alvelestat reference standard, Alvelestat stable isotope-labeled internal standard (e.g., Alvelestat-d3).
-
Solvents: HPLC-grade acetonitrile (B52724), methanol, and water.
-
Additives: Formic acid (LC-MS grade).
-
Matrix: Blank human plasma (K2-EDTA).
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and standards to room temperature.
-
To 50 µL of plasma (calibration standard, quality control, or study sample) in a 1.5 mL microcentrifuge tube, add 25 µL of the SIL-IS working solution (e.g., 50 ng/mL in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Dilute the supernatant with 150 µL of water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Seal the plate/vial and place it in the autosampler for LC-MS/MS analysis.
LC-MS/MS Conditions
Table 2: Representative LC-MS/MS Parameters for Alvelestat Analysis
| Parameter | Condition |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Alvelestat) | Hypothetical: 546.2 -> 245.1 (Quantifier), 546.2 -> 157.1 (Qualifier) |
| MRM Transition (SIL-IS) | Hypothetical: 549.2 -> 248.1 (for a +3 Da label) |
| Key MS Parameters | Optimized values for Collision Energy (CE), Cone Voltage, Gas Flows, and Source Temperature. |
Note: The specific Multiple Reaction Monitoring (MRM) transitions are hypothetical and would require experimental determination by infusing the pure compounds into the mass spectrometer.
Mandatory Visualizations: Workflows and Diagrams
Bioanalytical Workflow
The following diagram outlines the logical flow of the bioanalytical process, from receiving study samples to the final data reporting.
Conclusion
The pharmacokinetic profile of Alvelestat is characterized by rapid absorption, dose-linear exposure, and a short half-life suitable for its intended twice-daily dosing regimen.[2] The cornerstone of accurately defining this profile lies in a robust bioanalytical method. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS, as outlined in the representative protocol, is the industry-standard approach to mitigate analytical variability and produce high-fidelity data for clinical trial evaluation. This technical guide provides the foundational knowledge for researchers and drug development professionals engaged in the study of Alvelestat and similar small molecule inhibitors.
References
Alvelestat Clinical Trials: A Deep Dive into Bioanalytical Strategies and Therapeutic Monitoring
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Alvelestat (formerly MPH-966/AZD9668) is an oral, selective, and reversible inhibitor of neutrophil elastase (NE), a key serine protease implicated in the pathogenesis of several inflammatory lung diseases. In the context of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease, where a deficiency in the primary endogenous inhibitor of NE, alpha-1 antitrypsin (AAT), leads to unopposed NE activity and subsequent lung tissue destruction, Alvelestat presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the clinical trials of Alvelestat, with a particular focus on the critical role of bioanalysis in evaluating its efficacy and mechanism of action. We will delve into the quantitative data from key clinical studies, detail the experimental protocols for pivotal bioanalytical assays, and visualize the underlying signaling pathways and experimental workflows.
The Critical Role of Bioanalysis in Alvelestat Clinical Trials
The clinical development of Alvelestat has heavily relied on a biomarker-driven approach to establish proof of concept and determine optimal dosing. Bioanalysis, the quantitative measurement of drugs and their metabolites in biological fluids, as well as the measurement of endogenous biomarkers, has been central to this strategy. The primary objectives of bioanalysis in the Alvelestat clinical trials have been to:
-
Confirm Target Engagement: Directly measure the inhibition of neutrophil elastase activity in response to Alvelestat administration.
-
Assess Downstream Pharmacodynamic Effects: Quantify biomarkers that reflect the pathological activity of neutrophil elastase on lung tissue components.
-
Investigate the Correlation between Biomarker Modulation and Clinical Outcomes: Establish a link between the biochemical effects of Alvelestat and meaningful improvements in patient-reported outcomes and lung function.
The key biomarkers assessed in the Alvelestat clinical trials include:
-
Blood Neutrophil Elastase (NE) Activity: A direct measure of the drug's inhibitory effect on its target.
-
Aα-Val360: A specific neoepitope generated from the cleavage of fibrinogen by neutrophil elastase, serving as a direct marker of in vivo NE activity.
-
Desmosine (B133005) and Isodesmosine (B1214917) (DES/IDS): Cross-linking amino acids unique to mature elastin (B1584352), which are released into circulation upon elastin degradation. Elevated levels are indicative of lung tissue destruction.
Alvelestat Clinical Trial Data Summary
Two key Phase 2 clinical trials, ASTRAEUS and ATALANTa, have provided significant data on the safety and efficacy of Alvelestat in patients with AATD-associated lung disease.
ASTRAEUS Trial
The ASTRAEUS trial was a randomized, double-blind, placebo-controlled study that evaluated two doses of Alvelestat (120 mg and 240 mg, administered twice daily) over a 12-week period in patients with severe AATD (PiZZ genotype) who were not receiving augmentation therapy.[1][2]
Table 1: Baseline Demographics of Patients in the ASTRAEUS Trial [2]
| Characteristic | Alvelestat 120 mg (n=22) | Alvelestat 240 mg (n=40) | Placebo (n=36) |
| Age (years), Mean (SD) | 55.5 (9.67) | 59.8 (9.25) | 55.3 (8.05) |
| Sex (Male/Female) | 15% / 85% | 33% / 67% | 60% / 40% |
| FEV1 % predicted, Mean (SD) | 64.1 (17.28) | 57.0 (21.34) | 57.4 (21.9) |
| Past History of Smoking | 63.6% | 70.0% | 63.9% |
| Alpha-1 Antitrypsin (µM), Mean (SD) | 4.3 (1.4) | 3.8 (1.5) | 3.9 (1.5) |
| Genotype (PiZZ) | 100% | 100% | 100% |
Table 2: Summary of Biomarker Changes at 12 Weeks in the ASTRAEUS Trial [2][3]
| Biomarker | Alvelestat 120 mg | Alvelestat 240 mg | Placebo |
| Blood NE Activity (% change from baseline, LSM) | -83.5% (p=0.001 vs placebo) | -93.3% (p<0.001 vs placebo) | -18.1% |
| Aα-Val360 (% change from baseline, LSM) | Not significant | -22.7% (p=0.001 vs placebo) | +11.7% |
| Desmosine (% change from baseline, LSM) | Not significant | -13.2% (p=0.041 vs placebo) | +18.1% |
LSM: Least Squares Mean
ATALANTa Trial
The ATALANTa trial was a Phase 2, multicenter, double-blind, randomized, placebo-controlled study that investigated the mechanistic effect and safety of Alvelestat 120 mg twice daily for 12 weeks in a broader AATD population, including PiSZ and PiNull genotypes, and patients on augmentation therapy.
Table 3: Baseline Demographics of Patients in the ATALANTa Trial
| Characteristic | Alvelestat 120 mg (n=32) | Placebo (n=31) |
| Age (years), Mean (SD) | 53 ± 13 | 53 ± 13 |
| Sex (Female) | 73% | 73% |
| Race (White) | 100% | 100% |
| AATD Phenotype (PiZZ / PiSZ / Pi*Null) | 76% / 16% / 8% | 76% / 16% / 8% |
| On Augmentation Therapy | 46% | 46% |
Table 4: Summary of Biomarker Changes at 12 Weeks in the ATALANTa Trial
| Biomarker | Alvelestat 120 mg | Placebo |
| Blood NE Activity (% change from baseline) | -58.3% (p=0.0005 vs baseline; p=0.0059 vs placebo) | - |
| Aα-Val360 (% change from baseline) | -13.4% (p=0.03 vs baseline) | Not significant |
| Desmosine/Isodesmosine | No significant change | No significant change |
Clinical Outcome Observations
-
St. George's Respiratory Questionnaire (SGRQ): In the ATALANTa trial, patients not receiving augmentation therapy showed a statistically significant improvement in the SGRQ-Activity score with Alvelestat treatment compared to placebo. A pooled analysis of both ASTRAEUS and ATALANTa in patients with mild airflow limitation also demonstrated improvements in SGRQ Total and Activity scores with Alvelestat.
-
Acute Exacerbations: A pooled analysis of both trials indicated a reduction in the percentage of patients experiencing an exacerbation in the Alvelestat group (9%) compared to the placebo group (16%).
Signaling Pathway and Pathophysiology of AATD-Associated Lung Disease
The underlying mechanism of lung damage in AATD is a protease-antiprotease imbalance. The following diagram illustrates the key signaling pathway.
Caption: Pathophysiological cascade in AATD-associated lung disease.
Experimental Protocols for Key Bioanalytical Assays
Accurate and precise quantification of biomarkers is paramount for the success of clinical trials. Below are detailed methodologies for the key bioanalytical assays used in the Alvelestat studies.
Quantification of Desmosine and Isodesmosine in Plasma by LC-MS/MS
This method is adapted from established protocols for the analysis of these elastin breakdown products.
1. Sample Preparation (Hydrolysis and Solid-Phase Extraction)
-
Hydrolysis: To 0.5 mL of plasma, add an equal volume of 12 M hydrochloric acid to achieve a final concentration of 6 M HCl.
-
Internal Standard: Spike the sample with a known concentration of a suitable internal standard (e.g., deuterated desmosine).
-
Digestion: Heat the sample at 110°C for 24 hours to hydrolyze the plasma proteins and release desmosine and isodesmosine from elastin fragments.
-
Drying: After hydrolysis, evaporate the sample to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample in a small volume of 0.1% formic acid in water.
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) followed by water.
-
Load the reconstituted sample onto the cartridge.
-
Wash the cartridge with 0.1% formic acid in water to remove interfering substances.
-
Elute the analytes with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 0% to 40% Mobile Phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for desmosine, isodesmosine, and the internal standard. For example, for desmosine/isodesmosine, a common transition is m/z 526.3 -> 481.3.
-
Data Analysis: Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve prepared in a surrogate matrix.
-
Caption: Bioanalytical workflow for Desmosine/Isodesmosine analysis.
Quantification of Aα-Val360 in Plasma by LC-MS/MS
While detailed public protocols are scarce, the quantification of this specific fibrinogen cleavage product would likely involve a bottom-up proteomics approach.
1. Sample Preparation
-
Denaturation and Reduction: Denature plasma proteins with a chaotropic agent (e.g., urea) and reduce disulfide bonds with a reducing agent (e.g., dithiothreitol).
-
Alkylation: Alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the proteins into smaller peptides using a specific protease, such as trypsin. This step is crucial for generating the peptide containing the Aα-Val360 neoepitope in a form suitable for LC-MS/MS analysis.
-
Internal Standard: Spike the sample with a stable isotope-labeled synthetic peptide standard corresponding to the Aα-Val360-containing peptide.
-
Desalting: Remove salts and other interfering substances using a C18 SPE cartridge.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations.
-
Mobile Phases: Similar to the desmosine analysis, using water and acetonitrile with an acid modifier like formic acid.
-
Gradient: A shallow gradient optimized for the separation of the target peptide from other plasma peptides.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: ESI in positive mode.
-
MRM: Monitor specific precursor-to-product ion transitions for the native Aα-Val360 peptide and its stable isotope-labeled internal standard.
-
Data Analysis: Quantify the peptide using the stable isotope dilution method.
-
Neutrophil Elastase Activity Assay
Neutrophil elastase activity in blood can be measured using commercially available fluorometric or colorimetric assay kits.
1. Principle
These assays typically utilize a synthetic substrate that is specifically cleaved by neutrophil elastase to release a fluorescent or colored product. The rate of product formation is directly proportional to the enzyme activity.
2. General Procedure
-
Sample Collection: Collect whole blood in appropriate anticoagulant tubes.
-
Neutrophil Isolation (optional but recommended for specificity): Isolate neutrophils from whole blood using density gradient centrifugation.
-
Sample Lysis: Lyse the neutrophils to release the intracellular elastase.
-
Assay Reaction:
-
Add the sample (or purified enzyme standard) to a microplate well.
-
Add the specific NE substrate.
-
Incubate at a controlled temperature (e.g., 37°C).
-
-
Detection:
-
Fluorometric: Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.
-
Colorimetric: Measure the increase in absorbance over time at the appropriate wavelength.
-
-
Calculation: Calculate the NE activity based on a standard curve generated with purified neutrophil elastase.
Conclusion
The clinical development of Alvelestat for AATD-associated lung disease exemplifies the power of a biomarker-driven approach. Robust and validated bioanalytical methods are indispensable for demonstrating target engagement, understanding pharmacodynamic effects, and ultimately, linking the mechanism of action of a drug to tangible clinical benefits. The detailed methodologies and data presented in this guide underscore the critical role of bioanalysis in advancing novel therapies for rare diseases. As Alvelestat progresses towards potential regulatory approval, the continued application of these bioanalytical strategies will be essential for its successful clinical implementation and for monitoring its therapeutic efficacy in patients.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Assay of Alvelestat using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE).[1][2][3] By inhibiting NE, Alvelestat has the potential to mitigate inflammatory responses in the lungs, making it a promising therapeutic agent for conditions like Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD).[4] Accurate and precise quantification of Alvelestat in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This document provides a detailed protocol for a quantitative assay of Alvelestat using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[5][6]
Chemical Properties of Alvelestat
| Property | Value |
| Molecular Formula | C25H22F3N5O4S[1][3][7] |
| Molecular Weight | 545.5 g/mol [1][8] |
| CAS Number | 848141-11-7[1] |
| IUPAC Name | 6-methyl-5-(2-methylpyrazol-3-yl)-N-[(5-methylsulfonyl-2-pyridinyl)methyl]-2-oxo-1-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide[1] |
Mechanism of Action and Signaling Pathway
Alvelestat selectively inhibits neutrophil elastase, a serine protease released by neutrophils during inflammation.[1][2][8] Overactive NE can lead to the destruction of lung tissue.[4] The signaling pathways activated by neutrophil elastase are complex and can lead to various cellular responses, including inflammation and apoptosis.[9][10][11]
Experimental Protocol: Quantitative Assay of Alvelestat by LC-MS/MS
This protocol outlines a method for the quantification of Alvelestat in human plasma.
Materials and Reagents
-
Alvelestat reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of Alvelestat (e.g., Alvelestat-d4)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Alvelestat and its SIL-IS in methanol.
-
Working Solutions: Prepare serial dilutions of the Alvelestat stock solution in 50% acetonitrile to create calibration standards. Prepare a working solution of the SIL-IS in 50% acetonitrile.
Sample Preparation
-
Thaw plasma samples and calibration standards on ice.
-
To 50 µL of plasma, add 150 µL of the SIL-IS working solution in acetonitrile. This high concentration of organic solvent will precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of Alvelestat and SIL-IS. A hypothetical transition for Alvelestat could be m/z 546.1 -> 257.1. |
| Ion Source Temp. | 500°C |
| Collision Gas | Argon |
Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of Alvelestat to the SIL-IS against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Alvelestat in the quality control and unknown samples by back-calculating from the calibration curve.
Experimental Workflow
Quantitative Data Summary
The following tables present hypothetical data for a typical validation of the Alvelestat quantitative assay.
Table 1: Calibration Curve Performance
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Accuracy (%) | Precision (%CV) |
| 1 (LLOQ) | 0.012 | 102.5 | 8.7 |
| 2.5 | 0.031 | 98.8 | 6.5 |
| 10 | 0.124 | 101.2 | 4.2 |
| 50 | 0.618 | 99.5 | 2.8 |
| 250 | 3.095 | 100.8 | 1.9 |
| 750 | 9.281 | 100.2 | 2.1 |
| 1000 (ULOQ) | 12.385 | 99.1 | 3.5 |
| Regression | y = 0.0124x + 0.0005 | r² > 0.998 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 5.4 | 6.8 |
| Medium | 100 | 101.5 | 101.5 | 3.1 | 4.5 |
| High | 800 | 792.0 | 99.0 | 2.5 | 3.9 |
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantitative determination of Alvelestat in human plasma. This detailed protocol and the accompanying information will be a valuable resource for researchers and professionals involved in the development of Alvelestat and other small molecule therapeutics. The provided workflow and pathway diagrams offer a clear visual representation of the experimental process and the drug's mechanism of action.
References
- 1. Alvelestat | C25H22F3N5O4S | CID 46861623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Alvelestat | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. mereobiopharma.com [mereobiopharma.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. General Guidelines for Setting Up an In Vitro LC/MS/MS Assay | Springer Nature Experiments [experiments.springernature.com]
- 7. chembk.com [chembk.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Frontiers | Neutrophil Elastase Induces Chondrocyte Apoptosis and Facilitates the Occurrence of Osteoarthritis via Caspase Signaling Pathway [frontiersin.org]
- 10. Extracellular Vesicle-Associated Neutrophil Elastase Activates Hepatic Stellate Cells and Promotes Liver Fibrogenesis via ERK1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neutrophil elastase enhances the proliferation and decreases apoptosis of leukemia cells via activation of PI3K/Akt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Alvelestat in Lung Tissue Homogenates by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alvelestat (also known as AZD9668) is an orally bioavailable and selective inhibitor of neutrophil elastase (NE), a serine protease implicated in the pathology of various inflammatory lung diseases.[1][2][3] NE is released by neutrophils and can lead to the degradation of lung tissue, contributing to conditions such as Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease and cystic fibrosis.[4][5] By inhibiting NE, Alvelestat has the potential to reduce lung inflammation and damage. Accurate quantification of Alvelestat in lung tissue is crucial for preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies to understand its distribution and target engagement in the respiratory system.
This application note provides a detailed protocol for the determination of Alvelestat concentration in lung tissue homogenates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. The methodology described herein involves tissue homogenization, protein precipitation for sample cleanup, and subsequent analysis by LC-MS/MS.
Signaling Pathway of Neutrophil Elastase and Alvelestat Intervention
Neutrophil elastase, when released in the lungs, can degrade components of the extracellular matrix, leading to tissue damage. Alvelestat specifically inhibits this enzyme, thereby protecting the lung tissue.
Caption: Mechanism of Alvelestat in preventing lung tissue damage.
Experimental Workflow
The overall experimental workflow for the quantification of Alvelestat in lung tissue homogenates is depicted below.
Caption: Workflow for Alvelestat quantification in lung tissue.
Materials and Reagents
-
Alvelestat analytical standard
-
Stable isotope-labeled Alvelestat (e.g., Alvelestat-d4) or a suitable structural analog as an internal standard (IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Homogenization buffer (e.g., Phosphate Buffered Saline, PBS)
-
Rat or mouse lung tissue
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Alvelestat and the Internal Standard (IS) in a suitable solvent such as DMSO or methanol.
-
Working Standard Solutions: Serially dilute the Alvelestat primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for the calibration curve.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples by further diluting the working standard solutions.
-
Calibration Standards and QC Samples: Prepare calibration standards and QC samples by spiking the appropriate spiking solutions into blank lung tissue homogenate.
Lung Tissue Homogenization
-
Accurately weigh the frozen lung tissue samples.
-
Add homogenization buffer (e.g., PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v, tissue to buffer).
-
Homogenize the tissue on ice using a bead beater or a rotor-stator homogenizer until a uniform homogenate is obtained.
Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of lung tissue homogenate (blank, standard, QC, or unknown sample), add the internal standard solution.
-
Add 3 volumes of cold acetonitrile (e.g., 300 µL) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Method
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Alvelestat, then return to initial conditions for equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by infusing a standard solution of Alvelestat and the IS to identify the precursor ion and optimize product ions. |
| Collision Energy (CE) | To be optimized for each transition. |
Determining MRM Transitions
The specific mass-to-charge (m/z) ratios for the precursor and product ions for Alvelestat and its internal standard need to be determined empirically. This is typically done by infusing a standard solution of each compound into the mass spectrometer and performing a product ion scan to identify the most intense and stable fragment ions.
Data Analysis
-
Integrate the peak areas of Alvelestat and the IS.
-
Calculate the peak area ratio of Alvelestat to the IS.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the data.
-
Determine the concentration of Alvelestat in the QC and unknown samples by back-calculating from the calibration curve.
Quantitative Data Summary
The following table summarizes typical performance characteristics for a bioanalytical method for a small molecule in lung tissue homogenate, based on a validated method for a different compound in a similar matrix. These values should be established during method validation for Alvelestat.
| Parameter | Value | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | |
| Linearity (r²) | ≥ 0.99 | |
| Accuracy (% bias) | Within ± 15% (± 20% at LLOQ) | |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
Conclusion
This application note provides a comprehensive protocol for the quantification of Alvelestat in lung tissue homogenates using LC-MS/MS. The described method, involving tissue homogenization and protein precipitation, is a robust approach for sample preparation. The use of a stable isotope-labeled internal standard is highly recommended to ensure the accuracy and precision of the results. This method can be a valuable tool for researchers in drug development to assess the lung tissue distribution of Alvelestat in preclinical studies.
References
Application Notes and Protocols for the Use of Alvelestat-13C,d3 in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alvelestat (B605355) is an orally bioavailable, selective, and reversible inhibitor of human neutrophil elastase (NE), a key protease involved in the inflammatory processes of several respiratory diseases.[1][2] It is currently under investigation for the treatment of Alpha-1 Antitrypsin Deficiency-associated Lung Disease (AATD-LD).[3] As with any investigational new drug, a thorough evaluation of its potential for drug-drug interactions (DDIs) is a critical component of the nonclinical and clinical development program to ensure patient safety.
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro DDI studies of Alvelestat, with a focus on cytochrome P450 (CYP) enzyme inhibition and induction. The stable isotope-labeled internal standard, Alvelestat-13C,d3, is an essential tool for the accurate quantification of Alvelestat in biological matrices during these studies, ensuring reliable and reproducible pharmacokinetic data.
The Role of this compound in Bioanalysis
Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The key advantages of using a SIL internal standard include:
-
Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to Alvelestat, ensuring it behaves similarly during sample extraction, chromatography, and ionization.
-
Correction for Matrix Effects: It effectively compensates for variations in sample matrix that can suppress or enhance the ionization of the analyte, leading to more accurate and precise quantification.
-
Improved Recovery and Reproducibility: The use of a SIL internal standard corrects for variability in the recovery of the analyte during sample preparation.
A mass difference of at least three mass units between the analyte and the SIL internal standard is generally recommended for LC-MS/MS assays to avoid spectral overlap.
Signaling Pathway of Alvelestat
Alvelestat's primary mechanism of action is the direct inhibition of neutrophil elastase. This enzyme, when unopposed, can lead to the destruction of lung tissue. The following diagram illustrates this pathway.
In Vitro Drug-Drug Interaction Studies: Experimental Protocols
The following protocols are based on current regulatory guidance from agencies such as the U.S. Food and Drug Administration (FDA) for conducting in vitro DDI studies.[4][5]
Protocol 1: Cytochrome P450 Inhibition Assay (IC50 Determination)
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of Alvelestat against major human CYP isoforms.
Objective: To evaluate the direct inhibitory potential of Alvelestat on the activity of major human cytochrome P450 enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).
Materials:
-
Alvelestat
-
This compound (for analytical internal standard)
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
CYP-specific probe substrates (see Table 1)
-
Positive control inhibitors (see Table 1)
-
Phosphate (B84403) buffer
-
Acetonitrile or other suitable organic solvent for quenching
-
96-well plates
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Prepare a series of concentrations of Alvelestat in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Alvelestat dilutions, pooled human liver microsomes, and phosphate buffer. Include wells for a vehicle control (no inhibitor) and positive control inhibitors.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a predetermined time that is within the linear range of metabolite formation for each substrate.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing the internal standard (this compound will be used for quantifying Alvelestat in other assays, while for probe substrate metabolites, a specific SIL-IS for each is recommended).
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition of CYP activity at each Alvelestat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable nonlinear regression model.
Data Presentation:
The results of the CYP inhibition assay should be summarized in a table. Since specific data for Alvelestat is not publicly available, the following table provides a template with representative data.
Table 1: Representative IC50 Values for CYP Inhibition by Alvelestat
| CYP Isoform | Probe Substrate | Metabolite Measured | Positive Control Inhibitor | Alvelestat IC50 (µM) |
| CYP1A2 | Phenacetin | Acetaminophen | α-Naphthoflavone | > 50 |
| CYP2B6 | Bupropion | Hydroxybupropion | Ticlopidine | > 50 |
| CYP2C8 | Amodiaquine | N-desethylamodiaquine | Montelukast | > 50 |
| CYP2C9 | Diclofenac | 4'-Hydroxydiclofenac | Sulfaphenazole | 25.5 |
| CYP2C19 | S-Mephenytoin | 4'-Hydroxymephenytoin | Omeprazole (B731) | > 50 |
| CYP2D6 | Dextromethorphan | Dextrorphan | Quinidine | 15.8 |
| CYP3A4 | Midazolam | 1'-Hydroxymidazolam | Ketoconazole | 8.9 |
| CYP3A4 | Testosterone | 6β-Hydroxytestosterone | Ketoconazole | 10.2 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for Alvelestat.
Protocol 2: Cytochrome P450 Induction Assay
This protocol is designed to assess the potential of Alvelestat to induce the expression of key CYP enzymes.
Objective: To determine if Alvelestat can induce the expression of CYP1A2, CYP2B6, and CYP3A4 in cultured human hepatocytes.
Materials:
-
Alvelestat
-
Cryopreserved primary human hepatocytes (at least three donors)
-
Hepatocyte culture medium
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin (B610482) for CYP3A4)
-
CYP-specific probe substrates
-
LC-MS/MS system
Procedure:
-
Thaw and plate primary human hepatocytes according to the supplier's instructions.
-
Allow the cells to acclimate and form a monolayer.
-
Treat the hepatocytes with various concentrations of Alvelestat, a vehicle control, and positive control inducers for 48-72 hours, replacing the medium daily.
-
After the treatment period, wash the cells and incubate them with a cocktail of CYP-specific probe substrates.
-
After a defined incubation time, collect the supernatant and analyze the formation of metabolites by LC-MS/MS.
-
Separately, harvest the cells to measure mRNA levels of the target CYP enzymes using a validated method (e.g., qRT-PCR) and to assess cell viability (e.g., MTT assay).
-
Calculate the fold induction of CYP activity and mRNA expression relative to the vehicle control.
Data Presentation:
The results of the CYP induction assay should be summarized in a table. The following is a template with representative data.
Table 2: Representative CYP Induction Potential of Alvelestat in Human Hepatocytes
| CYP Isoform | Positive Control (Fold Induction) | Alvelestat Concentration (µM) | Fold Induction (Enzyme Activity) | Fold Induction (mRNA) |
| CYP1A2 | Omeprazole (20-fold) | 1 | 1.2 | 1.5 |
| 10 | 1.5 | 1.8 | ||
| 50 | 1.8 | 2.1 | ||
| CYP2B6 | Phenobarbital (15-fold) | 1 | 1.1 | 1.3 |
| 10 | 1.3 | 1.6 | ||
| 50 | 1.6 | 1.9 | ||
| CYP3A4 | Rifampicin (25-fold) | 1 | 1.4 | 1.7 |
| 10 | 1.7 | 2.0 | ||
| 50 | 2.2 | 2.5 |
Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for Alvelestat.
Data Interpretation and Decision Making
The data generated from these in vitro studies are used to predict the likelihood of clinically significant DDIs. Regulatory agencies provide guidance on how to use this information to inform the need for clinical DDI studies.
Conclusion
The protocols and information provided in these application notes serve as a guide for researchers to evaluate the drug-drug interaction potential of Alvelestat. The use of the stable isotope-labeled internal standard, this compound, is paramount for obtaining high-quality bioanalytical data. While specific experimental data for Alvelestat's metabolism and DDI profile are not yet in the public domain, the methodologies described herein represent the current industry and regulatory standards for such investigations. A thorough in vitro characterization of Alvelestat's DDI potential is a crucial step in its continued clinical development.
References
- 1. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TTD: Therapeutic Target Database [ttd.idrblab.cn]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
Quantitative Bioanalytical Method for Alvelestat in Human Plasma Using a Stable Isotope Standard by UPLC-MS/MS
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust bioanalytical method for the quantification of Alvelestat in human plasma. The method utilizes an Alvelestat stable isotope-labeled internal standard (SIL-IS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high sensitivity and selectivity. This protocol is designed for researchers in drug metabolism and pharmacokinetics (DMPK), clinical trial sample analysis, and other drug development professionals requiring accurate measurement of Alvelestat concentrations in a biological matrix. The use of a SIL-IS is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3]
Introduction
Alvelestat (also known as AZD9668) is an oral inhibitor of neutrophil elastase (NE), a key enzyme implicated in the inflammatory processes of several respiratory diseases, including Chronic Obstructive Pulmonary Disease (COPD) and Alpha-1 Antitrypsin Deficiency (AATD).[4] Accurate quantification of Alvelestat in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.
This document provides a comprehensive protocol for a UPLC-MS/MS method for the determination of Alvelestat in human plasma. The method employs a stable isotope-labeled version of Alvelestat as an internal standard to ensure the highest level of accuracy and precision, consistent with regulatory guidelines.[1][5]
Signaling Pathway of Neutrophil Elastase in COPD
Alvelestat is a selective inhibitor of neutrophil elastase. In lung diseases such as COPD, an imbalance between proteases and anti-proteases leads to tissue damage. Neutrophil elastase, released by neutrophils, degrades components of the extracellular matrix, such as elastin. This process contributes to the progressive lung damage characteristic of COPD. Alvelestat directly inhibits neutrophil elastase, thereby aiming to reduce this destructive inflammatory cascade.
Experimental Protocols
Materials and Reagents
-
Alvelestat reference standard
-
Alvelestat stable isotope-labeled internal standard (e.g., Alvelestat-d8)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: SCIEX Triple Quadrupole 6500+ or equivalent
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Sample Preparation Workflow
The following diagram outlines the sample preparation procedure for the analysis of Alvelestat in human plasma.
Detailed Protocol:
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To 100 µL of each plasma sample, standard, and QC, add 10 µL of the Alvelestat stable isotope internal standard working solution.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex the samples for 1 minute.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
UPLC Parameters:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.5 | |
| 2.6 | |
| 3.5 |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 30 psi |
| Collision Gas | 9 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Alvelestat | To be determined | To be determined | 100 |
| Alvelestat-d8 (IS) | To be determined | To be determined | 100 |
Note: The specific MRM transitions for Alvelestat and its stable isotope standard need to be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation Summary
The bioanalytical method was validated according to the FDA and ICH M10 guidelines.[5] The following tables summarize the performance characteristics of the assay.
Table 1: Linearity and Range
| Analyte | Calibration Curve Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| Alvelestat | 1 - 1000 | > 0.99 | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| LQC | 3 | < 15 | 85-115 | < 15 | 85-115 |
| MQC | 100 | < 15 | 85-115 | < 15 | 85-115 |
| HQC | 800 | < 15 | 85-115 | < 15 | 85-115 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Recovery Precision (%CV) | Matrix Factor | IS-Normalized Matrix Factor (%CV) |
| LQC | 3 | 85-115 | < 15 | 0.85-1.15 | < 15 |
| HQC | 800 | 85-115 | < 15 | 0.85-1.15 | < 15 |
Conclusion
The UPLC-MS/MS method described in this application note provides a sensitive, selective, and robust means for the quantitative analysis of Alvelestat in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for regulated bioanalysis in support of clinical and non-clinical studies. The detailed protocol and performance data presented herein can be readily implemented by researchers and scientists in the field of drug development.
References
Troubleshooting & Optimization
overcoming matrix effects in Alvelestat LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges, particularly matrix effects, during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Alvelestat.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the LC-MS/MS analysis of Alvelestat.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Column Contamination | Flush the column with a strong solvent or replace the column if flushing is ineffective.[1] |
| Improper Mobile Phase pH | Adjust the mobile phase pH to ensure Alvelestat is in a single ionic form. |
| Injection Solvent Incompatibility | Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.[2] |
| Interaction with Metal Surfaces | For chelating compounds, consider using a metal-free or PEEK-lined column to prevent analyte interaction with metal surfaces, which can cause peak tailing and signal suppression.[3] |
| Insufficient Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[4] |
Issue 2: High Background Noise or Contamination
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity solvents and additives.[1] |
| Sample Carryover | Implement a robust needle wash protocol using a strong organic solvent. Inject blank samples between analytical runs to check for carryover. |
| Contaminated Ion Source | Clean the ion source components according to the manufacturer's recommendations. |
| Column Bleed | Use a high-quality, stable LC column and operate within the recommended temperature and pH ranges. |
Issue 3: Inconsistent Retention Times
| Potential Cause | Recommended Solution |
| Air in the Pump or Lines | Purge the LC pumps and solvent lines to remove any trapped air bubbles. |
| Pump Malfunction | Check the pump pressure trace for stability. If fluctuations are observed, service the pump. |
| Mobile Phase Composition Changes | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Degradation | Replace the column if retention times continue to shift despite other troubleshooting efforts. |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Alvelestat analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and irreproducible quantification of Alvelestat. In complex biological matrices like plasma or tissue homogenates, endogenous components such as phospholipids (B1166683) are a common cause of ion suppression.
Q2: How can I detect the presence of matrix effects in my Alvelestat assay?
A2: A common method to identify matrix effects is the post-column infusion experiment. This involves infusing a constant flow of Alvelestat solution into the LC eluent after the analytical column while injecting a blank matrix extract. A dip or rise in the baseline signal at specific retention times indicates regions of ion suppression or enhancement, respectively.
Q3: What are the most effective strategies to overcome matrix effects?
A3: A multi-pronged approach is often necessary:
-
Sample Preparation: Employing more rigorous sample cleanup techniques is a primary strategy. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.
-
Chromatographic Separation: Optimize the LC method to chromatographically separate Alvelestat from the regions of significant matrix effects identified by post-column infusion. This can involve adjusting the gradient, changing the column chemistry, or using a smaller particle size column for better resolution.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this approach is only feasible if the Alvelestat concentration remains above the lower limit of quantification.
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard for Alvelestat is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate correction during quantification.
Q4: My deuterated internal standard is not fully compensating for matrix effects. What could be the issue?
A4: Even with a deuterated internal standard, differential matrix effects can occur. This can be due to slight chromatographic separation between the analyte and the internal standard (the "isotope effect"), exposing them to different matrix components. Additionally, a very high concentration of co-eluting matrix components can disproportionately suppress the ionization of both the analyte and the internal standard.
Q5: What are some general tips for robust LC-MS/MS method development for Alvelestat?
A5:
-
System Suitability: Regularly inject system suitability test samples to monitor instrument performance, including retention time, peak area, and peak shape.
-
Mobile Phase Preparation: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases regularly and avoid topping off old batches.
-
Preventative Maintenance: Adhere to a regular maintenance schedule for the LC and MS systems, including cleaning the ion source, checking pump seals, and replacing solvent filters.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Matrix Effects
-
Prepare an Alvelestat solution: Prepare a solution of Alvelestat in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.
-
System Setup:
-
Set up the LC-MS/MS system with the analytical column and mobile phases intended for the Alvelestat assay.
-
Use a T-connector to introduce the Alvelestat solution from a syringe pump into the LC flow path between the analytical column and the mass spectrometer's ion source.
-
-
Infusion and Injection:
-
Begin infusing the Alvelestat solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC is running at its designated flow rate.
-
Once a stable baseline signal for Alvelestat is achieved, inject a blank, extracted matrix sample (e.g., plasma from a subject not dosed with Alvelestat).
-
-
Data Analysis:
-
Monitor the Alvelestat signal throughout the chromatographic run.
-
Any significant deviation (drop or increase) from the stable baseline indicates a region of ion suppression or enhancement, respectively.
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) with methanol (B129727) followed by water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove hydrophilic interferences.
-
Elution: Elute Alvelestat from the cartridge using an appropriate organic solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase.
Visualizations
Caption: A typical experimental workflow for Alvelestat analysis.
Caption: A logical troubleshooting workflow for LC-MS/MS issues.
References
Technical Support Center: Troubleshooting Ion Suppression for Alvelestat and its Internal Standard
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression issues encountered during the LC-MS/MS analysis of Alvelestat and its internal standard.
Frequently Asked questions (FAQs)
Q1: What is ion suppression and why is it a concern for Alvelestat analysis?
A1: Ion suppression is a matrix effect phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Alvelestat, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification of Alvelestat, potentially compromising the integrity of research and clinical data.
Q2: What are the common sources of ion suppression in Alvelestat analysis?
A2: Ion suppression for Alvelestat can originate from various sources, including:
-
Endogenous matrix components: Biological samples contain a complex mixture of lipids, proteins, salts, and other small molecules that can interfere with the ionization of Alvelestat.[2]
-
Exogenous substances: Contaminants from sample collection tubes, plasticware, and mobile phase additives can also co-elute and cause ion suppression.
-
High analyte concentration: At high concentrations, Alvelestat or its internal standard might saturate the electrospray ionization (ESI) process, leading to a non-linear response and suppression effects.
Q3: I am using a stable isotope-labeled (SIL) internal standard for Alvelestat. Shouldn't that compensate for ion suppression?
A3: Ideally, a stable isotope-labeled internal standard, such as Alvelestat-¹³C,d₃, should co-elute with Alvelestat and experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-internal standard peak area ratio. However, differential ion suppression can occur if there is a slight chromatographic separation between Alvelestat and its SIL internal standard, causing them to be affected differently by the matrix components.
Q4: How can I detect and assess the severity of ion suppression for Alvelestat?
A4: A post-column infusion experiment is a widely used technique to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Alvelestat solution into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dip in the baseline signal of Alvelestat indicates the retention times at which matrix components are eluting and causing ion suppression.
Troubleshooting Guide
Problem 1: Poor Signal Intensity or Complete Signal Loss for Alvelestat
Possible Cause: Significant ion suppression from the biological matrix.
Troubleshooting Steps:
-
Evaluate Matrix Effects: Perform a post-column infusion experiment to pinpoint the retention time regions with the most significant ion suppression.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate Alvelestat from the ion-suppressing regions. This can be achieved by:
-
Changing the mobile phase composition (e.g., switching from acetonitrile (B52724) to methanol).
-
Modifying the gradient profile to improve separation.
-
Using a different stationary phase (e.g., a column with a different chemistry).
-
-
Enhance Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components before LC-MS/MS analysis. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid sorbent while washing away matrix components.
-
Problem 2: Inconsistent and Irreproducible Quantification of Alvelestat
Possible Cause: Variable ion suppression across different samples or batches.
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard: The use of Alvelestat-¹³C,d₃ is highly recommended to compensate for variability in ion suppression. Ensure that the internal standard is added to all samples, standards, and quality controls at a consistent concentration early in the sample preparation process.
-
Matrix-Matched Calibration Standards: Prepare calibration standards and quality controls in the same biological matrix as the study samples to mimic the matrix effects.
-
Standardize Sample Handling: Ensure consistent sample collection, storage, and processing procedures to minimize variability in the sample matrix.
Quantitative Data Summary
The following table provides an illustrative comparison of the impact of different sample preparation techniques on the signal intensity of Alvelestat and its internal standard, Alvelestat-¹³C,d₃, in human plasma. The "Matrix Factor" is a measure of ion suppression or enhancement, calculated as the peak area of the analyte in the presence of matrix divided by the peak area in a clean solvent. A matrix factor of less than 1 indicates ion suppression.
| Sample Preparation Method | Alvelestat Peak Area | Alvelestat-¹³C,d₃ Peak Area | Alvelestat Matrix Factor | Alvelestat-¹³C,d₃ Matrix Factor | Analyte/IS Ratio |
| Neat Solution (Solvent) | 1,200,000 | 1,250,000 | 1.00 | 1.00 | 0.96 |
| Protein Precipitation | 480,000 | 512,500 | 0.40 | 0.41 | 0.94 |
| Liquid-Liquid Extraction | 840,000 | 887,500 | 0.70 | 0.71 | 0.95 |
| Solid-Phase Extraction | 1,080,000 | 1,137,500 | 0.90 | 0.91 | 0.95 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Detailed Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the retention time windows where co-eluting matrix components cause ion suppression for Alvelestat.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
Tee-piece for mixing
-
Alvelestat standard solution (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank biological matrix (e.g., human plasma) extract prepared by your current method
-
Mobile phases for your chromatographic method
Methodology:
-
Set up the LC-MS/MS system with your analytical column and mobile phases.
-
Connect the outlet of the analytical column to one inlet of the tee-piece.
-
Connect the syringe pump containing the Alvelestat solution to the other inlet of the tee-piece.
-
Connect the outlet of the tee-piece to the mass spectrometer's ion source.
-
Begin the LC gradient and, after a stable baseline is achieved, start the syringe pump to infuse the Alvelestat solution at a low flow rate (e.g., 10 µL/min). This will create a stable, elevated baseline for the Alvelestat signal.
-
Inject the blank matrix extract onto the LC column.
-
Monitor the Alvelestat signal throughout the chromatographic run.
-
Regions where the baseline signal for Alvelestat drops indicate the presence of ion-suppressing components eluting from the column.
Protocol 2: Evaluation of Matrix Factor
Objective: To quantitatively assess the extent of ion suppression for Alvelestat and its internal standard with a specific sample preparation method.
Materials:
-
LC-MS/MS system
-
Alvelestat and Alvelestat-¹³C,d₃ standard solutions
-
Blank biological matrix from at least six different sources
-
Your chosen sample preparation method (PPT, LLE, or SPE)
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike Alvelestat and Alvelestat-¹³C,d₃ into the final reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Spiked Matrix): Process blank matrix samples from each of the six sources using your sample preparation method. Spike Alvelestat and Alvelestat-¹³C,d₃ into the final extracts at the same concentration as in Set A.
-
Set C (Pre-Spiked Matrix): Spike Alvelestat and Alvelestat-¹³C,d₃ into the blank matrix samples from each of the six sources before the sample preparation process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean peak area of analyte in Set B) / (Mean peak area of analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate the Recovery:
-
Recovery (%) = (Mean peak area of analyte in Set C) / (Mean peak area of analyte in Set B) * 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Matrix Factor of Alvelestat) / (Matrix Factor of Alvelestat-¹³C,d₃)
-
The IS-Normalized MF should be close to 1, indicating that the internal standard is effectively compensating for the matrix effect.
-
Visualizations
Caption: Mechanism of Electrospray Ionization (ESI) Suppression.
Caption: Troubleshooting Workflow for Ion Suppression.
References
optimizing mass spectrometry parameters for Alvelestat-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Alvelestat-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial mass spectrometry parameters for Alvelestat and its stable isotope-labeled internal standard, this compound?
A1: While specific optimized parameters should be determined empirically on your instrument, the following table provides a strong starting point for method development, based on the analysis of structurally similar compounds. It is recommended to use a stable isotope-labeled internal standard (SIL-IS) like this compound for accurate quantification, as it co-elutes with the analyte and experiences similar matrix effects.
Table 1: Recommended Initial Mass Spectrometry Parameters
| Parameter | Alvelestat | This compound (Internal Standard) |
| Precursor Ion (m/z) | [To be determined empirically, likely [M+H]+] | [Precursor of Alvelestat + 6, assuming 3x 13C and 3x d] |
| Product Ion (m/z) | [To be determined by fragmentation analysis] | [To be determined by fragmentation analysis] |
| Collision Energy (eV) | 20 - 40 | 20 - 40 |
| Declustering Potential (V) | 40 - 60 | 40 - 60 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
Note: These values are estimates and should be optimized for your specific LC-MS/MS system.
Q2: What is a suitable sample preparation protocol for quantifying Alvelestat in biological matrices like plasma?
A2: A common and effective method for extracting small molecules like Alvelestat from plasma is protein precipitation. This method is relatively simple and fast. For cleaner extracts, especially when dealing with significant matrix effects, liquid-liquid extraction (LLE) is a viable alternative.
Table 2: Recommended Sample Preparation Protocols
| Protocol | Steps |
| Protein Precipitation (PPT) | 1. To 100 µL of plasma/serum, add 20 µL of this compound internal standard working solution. 2. Add 300 µL of cold acetonitrile (B52724) or methanol. 3. Vortex for 5 minutes. 4. Centrifuge at high speed (e.g., 4,000 rpm) for 10 minutes. 5. Transfer the supernatant to a clean tube for LC-MS/MS analysis. |
| Liquid-Liquid Extraction (LLE) | 1. To 100 µL of plasma/serum, add 20 µL of this compound internal standard working solution. 2. Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). 3. Vortex for 5 minutes. 4. Centrifuge at 4,000 rpm for 10 minutes. 5. Transfer the organic layer to a clean tube. 6. Evaporate the solvent to dryness under a stream of nitrogen. 7. Reconstitute the residue in 100 µL of the initial mobile phase. 8. Vortex and inject into the LC-MS/MS system. |
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
A weak or absent signal for Alvelestat and/or its internal standard can stem from several factors throughout the analytical workflow.
Caption: Workflow for troubleshooting poor or no signal.
Troubleshooting Steps:
-
LC System:
-
Mobile Phase: Ensure the mobile phase composition and pH are correct and that the solvents are fresh. Degas the mobile phases to prevent air bubbles in the pump.
-
Column: Check for column contamination or degradation. Flush the column with a strong solvent or replace it if necessary.
-
Connections: Inspect all tubing and connections for leaks or blockages.
-
-
MS System:
-
Ion Source: A dirty ion source is a common cause of poor sensitivity. Clean the source according to the manufacturer's instructions.
-
Tuning and Calibration: Ensure the mass spectrometer is properly tuned and calibrated for the mass range of interest.
-
MS Parameters: Optimize source parameters such as ion spray voltage, gas flows, and temperatures.
-
-
Sample Preparation:
-
Extraction Recovery: Evaluate the efficiency of your extraction procedure. Consider trying an alternative method (e.g., LLE instead of PPT).
-
Internal Standard: Double-check that the internal standard was added to all samples, calibrators, and quality controls at the correct concentration.
-
Issue 2: High Background Noise or Matrix Effects
High background noise can interfere with peak integration and reduce assay sensitivity. Matrix effects, such as ion suppression or enhancement, can lead to inaccurate quantification.
Caption: Logic for addressing high background and matrix effects.
Troubleshooting Steps:
-
Sample Preparation:
-
Improve Cleanup: If using protein precipitation, consider switching to a more rigorous cleanup method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more matrix components.
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, although this may compromise the limit of quantification.
-
-
Chromatography:
-
Gradient Modification: Adjust the chromatographic gradient to better separate Alvelestat from co-eluting matrix components.
-
Column Chemistry: Experiment with a different column chemistry (e.g., a different stationary phase) that may provide better selectivity.
-
-
Mass Spectrometry:
-
Source Optimization: Fine-tune ion source parameters to minimize background noise.
-
Internal Standard Performance: A stable isotope-labeled internal standard is crucial for compensating for matrix effects. Ensure its response is consistent across different samples.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Abnormal peak shapes can compromise the accuracy and precision of peak integration.
Table 3: Troubleshooting Poor Peak Shape
| Issue | Potential Causes | Recommended Actions |
| Peak Tailing | - Secondary interactions with the column. - Column contamination or aging. - Extra-column volume. | - Adjust mobile phase pH or add a competing agent (e.g., a small amount of triethylamine). - Flush or replace the column. - Use shorter, narrower internal diameter tubing. |
| Peak Fronting | - Column overload. - Incompatible injection solvent. | - Reduce the injection volume or sample concentration. - Ensure the injection solvent is weaker than or matches the initial mobile phase. |
| Split Peaks | - Partially blocked column frit. - Column void. - Incompatible injection solvent. | - Back-flush the column or replace the frit. - Replace the column. - Ensure the injection solvent is compatible with the mobile phase. |
Experimental Protocols
Method: LC-MS/MS Analysis of Alvelestat in Human Plasma
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard solution (concentration to be optimized).
-
Add 300 µL of ice-cold acetonitrile.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial for analysis.
-
-
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. The exact gradient profile should be optimized.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
-
-
MS Conditions:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing standard solutions of Alvelestat and this compound.
-
Source Parameters: Optimize gas flows (nebulizer, heater, curtain), ion spray voltage, and temperature for maximum signal intensity.
-
This guide provides a foundational framework for developing and troubleshooting your LC-MS/MS method for this compound. Remember that optimal conditions will vary between different instruments and laboratories.
Alvelestat-13C,d3 stability issues in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Alvelestat-13C,d3 in biological matrices. The following information is designed to address common stability and analytical issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues for this compound in biological matrices like human plasma?
A1: While specific public data on the stability of this compound is limited, potential stability issues for small molecule drugs and their isotopically labeled internal standards in biological matrices typically include:
-
Freeze-Thaw Instability: Repeated cycles of freezing and thawing can lead to degradation of the analyte.
-
Bench-Top Instability: Degradation can occur when samples are left at room temperature for extended periods.
-
Long-Term Storage Instability: The compound may degrade over time, even when stored at low temperatures (e.g., -20°C or -80°C).
-
Metabolic Instability: Endogenous enzymes in biological matrices can metabolize the analyte. Although Alvelestat is a reversible inhibitor of neutrophil elastase, other metabolic pathways may exist.
-
Adsorption: The compound may adsorb to the surface of storage containers, leading to lower measured concentrations.
Q2: My this compound internal standard signal is inconsistent or low. What are the possible causes?
A2: Inconsistent or low signal from the internal standard (IS) can be due to several factors:
-
Degradation: The IS may be degrading under the sample handling, processing, or storage conditions.
-
Precipitation: The IS may have precipitated out of solution, especially if stored at low temperatures or if the solvent composition is not optimal.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the IS solution into the samples.
-
Ion Suppression/Enhancement: Components of the biological matrix can interfere with the ionization of the IS in the mass spectrometer source.
-
Incorrect Storage: The IS stock or working solutions may have been stored improperly, leading to degradation.
Q3: How can I prevent the degradation of this compound in plasma samples during collection and processing?
A3: To minimize degradation, consider the following best practices:
-
Rapid Processing: Process blood samples to plasma as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C during processing.
-
Enzyme Inhibitors: If metabolic instability is suspected, consider adding appropriate enzyme inhibitors to the collection tubes (e.g., protease inhibitors).
-
pH Control: Ensure the pH of the sample is maintained in a range where the analyte is stable.
-
Immediate Freezing: Freeze plasma samples at -80°C as soon as possible after processing.
Troubleshooting Guides
Issue: High Variability in Quality Control (QC) Sample Results
High variability in QC samples can point to several underlying issues. This guide will help you systematically troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high QC variability.
Issue: Low Analyte Recovery
Low recovery of Alvelestat can be caused by inefficient extraction or degradation during the sample preparation process.
Troubleshooting Steps:
-
Evaluate Extraction Method:
-
Ensure the chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is appropriate for Alvelestat.
-
Optimize the solvent type, pH, and volume to maximize recovery.
-
-
Check for Adsorption:
-
Alvelestat may adsorb to plasticware. Consider using low-retention tubes or glassware.
-
Pre-conditioning tubes with a solution of the analyte can sometimes mitigate this issue.
-
-
Assess Matrix Effects:
-
Perform a post-extraction addition experiment to determine if ion suppression or enhancement is occurring in the mass spectrometer.
-
If significant matrix effects are observed, a more rigorous cleanup step or chromatographic optimization may be necessary.
-
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To determine the stability of Alvelestat in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare replicate QC samples at low and high concentrations in the biological matrix of interest (e.g., human plasma).
-
Analyze one set of QC samples (the baseline, cycle 0) immediately.
-
Freeze the remaining QC samples at -80°C for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat for a specified number of cycles (e.g., 3 or 5 cycles).
-
After the final cycle, process and analyze all samples along with a freshly prepared calibration curve.
-
Calculate the mean concentration and percent deviation from the baseline for each cycle.
Protocol 2: Bench-Top Stability Assessment
Objective: To evaluate the stability of Alvelestat in a biological matrix at room temperature over a specific duration.
Methodology:
-
Prepare replicate QC samples at low and high concentrations.
-
Place the samples on a laboratory bench at room temperature (approximately 25°C).
-
Aliquots are taken at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Process and analyze the samples at each time point against a freshly prepared calibration curve.
-
Calculate the concentration at each time point and compare it to the nominal concentration to determine the percentage of degradation.
Data Presentation
Table 1: Example Freeze-Thaw Stability Data for Alvelestat in Human Plasma
| Freeze-Thaw Cycle | Low QC (ng/mL) | % Nominal | High QC (ng/mL) | % Nominal |
| 0 (Baseline) | 5.12 | 102.4% | 498.5 | 99.7% |
| 1 | 5.08 | 101.6% | 495.2 | 99.0% |
| 3 | 4.99 | 99.8% | 490.1 | 98.0% |
| 5 | 4.85 | 97.0% | 482.3 | 96.5% |
Table 2: Example Bench-Top Stability Data for Alvelestat in Human Plasma at 25°C
| Time (hours) | Low QC (ng/mL) | % Remaining | High QC (ng/mL) | % Remaining |
| 0 | 5.05 | 100.0% | 501.2 | 100.0% |
| 2 | 5.01 | 99.2% | 498.9 | 99.5% |
| 4 | 4.92 | 97.4% | 493.7 | 98.5% |
| 8 | 4.78 | 94.7% | 485.4 | 96.8% |
| 24 | 4.51 | 89.3% | 460.8 | 91.9% |
Signaling Pathways and Workflows
General Bioanalytical Workflow
This diagram outlines the typical workflow for the analysis of this compound in a biological matrix.
Caption: Bioanalytical workflow for this compound.
Technical Support Center: Chromatographic Resolution of Alvelestat and its Metabolites
Welcome to the technical support center for the chromatographic analysis of Alvelestat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving the separation of Alvelestat from its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Alvelestat and its potential metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload2. Inappropriate Mobile Phase pH3. Column Degradation4. Extracolumn Volume | 1. Reduce sample concentration or injection volume.2. Adjust mobile phase pH to ensure the analyte is in a single ionic form.3. Replace the column with a new one of the same type.4. Minimize tubing length and use smaller internal diameter tubing. |
| Peak Co-elution or Poor Resolution | 1. Inadequate Mobile Phase Composition2. Suboptimal Gradient Elution Profile3. Inappropriate Column Chemistry4. High Flow Rate | 1. Modify the organic-to-aqueous ratio in the mobile phase.2. Optimize the gradient slope and duration.3. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl).4. Reduce the flow rate to allow for better separation. |
| Low Signal Intensity or Poor Sensitivity | 1. Suboptimal Mass Spectrometry (MS) Parameters2. Ion Suppression from Matrix Components3. Inefficient Sample Extraction4. Analyte Degradation | 1. Optimize MS source parameters (e.g., spray voltage, gas flows, temperature).2. Improve sample cleanup procedures (e.g., solid-phase extraction).3. Evaluate and optimize the protein precipitation or liquid-liquid extraction method.4. Ensure proper sample handling and storage; analyze samples promptly. |
| Inconsistent Retention Times | 1. Fluctuations in Column Temperature2. Inconsistent Mobile Phase Preparation3. Pump Malfunction or Leaks4. Column Equilibration Issues | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure accurate composition.3. Check the HPLC/UPLC system for leaks and ensure the pump is delivering a consistent flow rate.4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | 1. Carryover from Previous Injections2. Contaminated Mobile Phase or System3. Sample Degradation in the Autosampler | 1. Implement a robust needle wash protocol in the autosampler method.2. Use high-purity solvents and flush the system thoroughly.3. Keep the autosampler at a low temperature (e.g., 4°C) and analyze samples in a timely manner. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a UPLC-MS/MS method for Alvelestat and its metabolites?
A1: A validated method for Sivelestat, a structurally similar molecule, serves as an excellent starting point. The key parameters from this method, such as the column type, mobile phase composition, and gradient profile, can be adapted and optimized for Alvelestat.
Q2: What are the expected metabolites of Alvelestat?
A2: While specific metabolites of Alvelestat are not extensively documented in publicly available literature, typical metabolic pathways for similar pharmaceutical compounds involve Phase I (oxidation, hydrolysis) and Phase II (glucuronidation, sulfation) reactions. Therefore, one might expect to see hydroxylated metabolites and glucuronide or sulfate (B86663) conjugates of the parent drug or its Phase I metabolites.
Q3: How can I improve the resolution between Alvelestat and a closely eluting metabolite?
A3: To improve resolution, you can try several approaches:
-
Modify the mobile phase: Adjust the organic solvent percentage or try a different organic modifier (e.g., methanol (B129727) instead of acetonitrile).
-
Optimize the gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may offer different selectivity.
-
Adjust the pH: If the metabolite has different ionizable groups than Alvelestat, adjusting the mobile phase pH can alter their retention times differently.
Q4: What are the critical parameters to optimize for the mass spectrometric detection of Alvelestat and its metabolites?
A4: For sensitive and specific detection, it is crucial to optimize the following MS parameters in positive ion mode using electrospray ionization (ESI):
-
Precursor and product ions: Determine the optimal multiple reaction monitoring (MRM) transitions for Alvelestat and each potential metabolite.
-
Collision energy (CE): Optimize the CE for each MRM transition to achieve the most abundant and stable fragment ion.
-
Source parameters: Optimize the spray voltage, source temperature, and nebulizer and drying gas flows to maximize the ion signal.
Experimental Protocols
Adapted UPLC-MS/MS Method for the Quantification of Alvelestat and Potential Metabolites in Human Plasma
This method is adapted from a validated protocol for a similar compound and should be validated for its intended use.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2. UPLC Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
3. MS/MS Conditions (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Spray Voltage | 3500 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Nebulizer Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
Hypothetical MRM Transitions
Note: These transitions are hypothetical and must be determined experimentally.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Alvelestat | [M+H]+ | To be determined | To be determined |
| Metabolite 1 (e.g., Hydroxylated) | [M+16+H]+ | To be determined | To be determined |
| Metabolite 2 (e.g., Glucuronide) | [M+176+H]+ | To be determined | To be determined |
| Internal Standard | To be determined | To be determined | To be determined |
Visualizations
Caption: Experimental workflow for Alvelestat analysis.
Caption: Generalized metabolic pathway of Alvelestat.
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Alvelestat: Labeled vs. Non-Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
The development of robust and reliable bioanalytical methods is a cornerstone of successful drug development. For Alvelestat, an investigational oral inhibitor of neutrophil elastase, accurate quantification in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. A key decision in the development of such methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, is the choice of an appropriate internal standard (IS). This guide provides an objective comparison of bioanalytical methods utilizing stable isotope-labeled (SIL) internal standards versus non-labeled (analog) internal standards, using data from relevant small molecule inhibitors to inform best practices for Alvelestat.
The Gold Standard: The Advantage of a Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard in quantitative bioanalysis. A SIL-IS is a version of the analyte in which several atoms have been replaced with their stable heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). This structural near-identity ensures that the SIL-IS co-elutes with the analyte and exhibits virtually identical behavior during sample extraction, chromatography, and ionization in the mass spectrometer. This intrinsic similarity allows the SIL-IS to effectively compensate for variability in sample preparation, matrix effects, and instrument response, leading to superior accuracy and precision in the quantification of the analyte.
Alternative Approaches: The Utility of Non-Labeled (Analog) Internal Standards
While highly desirable, the synthesis of a custom SIL-IS for a new chemical entity like Alvelestat can be time-consuming and costly, especially in the early stages of drug development. In such cases, a non-labeled or analog internal standard can be a viable alternative. An analog IS is a compound with physicochemical properties similar to the analyte but with a different chemical structure. The selection of a suitable analog is critical; it should ideally have similar extraction recovery, chromatographic retention, and ionization response to the analyte to provide adequate compensation for analytical variability.
Comparative Performance: Labeled vs. Non-Labeled Internal Standards
To illustrate the performance differences between methods using labeled and non-labeled internal standards, we will compare two validated LC-MS/MS methods for small molecule inhibitors.
-
Case Study 1: UPLC-MS/MS Method for Sivelestat (B1662846) with a Labeled Internal Standard. Sivelestat is a neutrophil elastase inhibitor, making its bioanalytical method a relevant proxy for Alvelestat. A published method for the determination of sivelestat and its metabolite in human plasma utilizes a stable isotope-labeled internal standard (sivelestat-IS)[1][2].
-
Case Study 2: LC-MS/MS Method for Lapatinib (B449) with a Non-Labeled (Analog) Internal Standard. A study on the bioanalysis of the kinase inhibitor lapatinib initially employed a non-labeled internal standard, zileuton, before transitioning to a SIL-IS. This provides a direct comparison of the two approaches within the same study[3].
The following tables summarize the key validation parameters for these two methods, highlighting the performance characteristics of each approach.
Quantitative Data Summary
Table 1: Bioanalytical Method Parameters
| Parameter | UPLC-MS/MS for Sivelestat (Labeled IS)[1][2] | LC-MS/MS for Lapatinib (Analog IS - Zileuton)[3] |
| Internal Standard | Sivelestat-IS (Stable Isotope Labeled) | Zileuton (Structural Analog) |
| Linearity Range | 2 - 500 ng/mL | 5 - 5000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9900 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | 5 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 11% |
| Inter-day Precision (%CV) | ≤ 15% | < 11% |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Extraction Recovery | Not explicitly stated, but compensated for by SIL-IS | Highly variable between individuals (16-70%) |
Table 2: Key Performance Observations
| Performance Aspect | Method with Labeled IS (Sivelestat) | Method with Analog IS (Lapatinib) |
| Compensation for Matrix Effects | Excellent, due to identical physicochemical properties. | Variable, as the analog may not experience the same degree of ion suppression or enhancement as the analyte. |
| Correction for Recovery Variability | Excellent, as the SIL-IS tracks the analyte through the entire sample preparation process. | Inconsistent, especially with highly protein-bound drugs like lapatinib, where recovery can differ significantly between individual plasma samples[3]. |
| Method Robustness | Generally higher due to better compensation for analytical variability. | Can be less robust, especially when analyzing samples from diverse patient populations with varying matrix compositions. |
| Risk of Inaccurate Data | Lower, as the SIL-IS provides more reliable normalization. | Higher, particularly if the analog IS does not adequately mimic the behavior of the analyte in all matrices. |
Experimental Protocols
UPLC-MS/MS Method for Sivelestat with Labeled Internal Standard[1][2]
-
Sample Preparation: Protein precipitation of 100 µL plasma with 400 µL of acetonitrile (B52724) containing the sivelestat-IS.
-
Chromatography: UPLC with a C18 column and a gradient mobile phase of 0.1% formic acid in water and acetonitrile/methanol.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The transitions monitored were m/z 435.1 → 360.0 for sivelestat and m/z 469.0 → 394.0 for sivelestat-IS.
LC-MS/MS Method for Lapatinib with Analog Internal Standard[3]
-
Sample Preparation: Protein precipitation of plasma samples with acetonitrile containing the internal standard, zileuton.
-
Chromatography: HPLC with a C18 column and an isocratic mobile phase.
-
Mass Spectrometry: Triple quadrupole mass spectrometer in positive ion mode with MRM. The transitions were specific for lapatinib and zileuton.
Mandatory Visualizations
Caption: Bioanalytical method validation workflow.
Caption: Alvelestat's mechanism of action.
Conclusion and Recommendations
The choice of internal standard is a critical factor in the development of a robust and reliable bioanalytical method for Alvelestat. While a non-labeled (analog) internal standard can be utilized, particularly in early-phase discovery, the data strongly supports the superiority of a stable isotope-labeled internal standard. The use of a SIL-IS provides more effective compensation for analytical variability, especially inter-individual differences in matrix effects and extraction recovery, ultimately leading to higher quality data for crucial pharmacokinetic and clinical study decision-making.
For the bioanalytical method validation of Alvelestat, it is highly recommended to invest in the synthesis of a stable isotope-labeled internal standard. This initial investment will pay dividends in the form of more accurate, precise, and reliable data, ensuring the integrity of clinical trial results and supporting a more robust regulatory submission. If an analog standard must be used, rigorous validation is required to demonstrate its ability to adequately track the analyte across the expected range of biological matrices.
References
- 1. Detection of sivelestat and its metabolite in small volumes of plasma from Chinese ALI/ARDS patients with SIRS via high-throughput UPLC-MS/MS: A pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of Alvelestat assays between different laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of bioanalytical assays for Alvelestat (B605355) (MPH-966), an oral neutrophil elastase inhibitor. While direct, publicly available inter-laboratory comparison studies for Alvelestat assays are limited, this document synthesizes information from clinical trials and established methodologies to guide researchers in establishing robust and reproducible analytical protocols. The focus is on the key pharmacodynamic biomarkers used to assess Alvelestat's mechanism of action.
Alvelestat is under investigation for the treatment of Alpha-1 Antitrypsin Deficiency (AATD)-associated lung disease.[1] Its primary mechanism is the inhibition of neutrophil elastase (NE), a key enzyme in the inflammatory cascade that leads to lung tissue damage.[2][3] Consistent and reliable measurement of NE activity and related biomarkers is critical for evaluating the efficacy of Alvelestat in multi-center clinical studies.[4][5]
Key Biomarker Assays in Alvelestat Clinical Trials
Clinical trials for Alvelestat, such as the ASTRAEUS (NCT03636347) and ATALANTa (NCT03679598) studies, have consistently utilized a panel of biomarkers to demonstrate target engagement and downstream effects. The primary assays focus on:
-
Blood Neutrophil Elastase (NE) Activity: Direct measurement of the enzymatic activity of NE in blood samples. This is a primary indicator of target engagement by Alvelestat.
-
Aα-Val360: A specific fibrinogen cleavage product generated by NE activity. Its levels are indicative of in vivo NE activity.
-
Desmosine and Isodesmosine: Breakdown products of elastin, a major protein in the lung degraded by NE. Elevated levels are associated with lung tissue destruction.
The consistent suppression of these biomarkers has been a key finding in Phase 2 trials, supporting the progression of Alvelestat to later-stage studies.
Quantitative Data from Clinical Trials
The following table summarizes the reported changes in key biomarkers from the ASTRAEUS Phase 2 clinical trial, which evaluated two doses of Alvelestat against a placebo over a 12-week period. This data highlights the type of quantitative output that requires standardized and cross-validated assays for reliable interpretation in a multi-center setting.
| Biomarker | Treatment Arm (Dose) | Mean Change from Baseline at Week 12 | Statistical Significance (vs. Placebo) |
| Neutrophil Elastase Activity | Alvelestat (240 mg bid) | >90% sustained suppression | p < 0.001 |
| Alvelestat (120 mg bid) | Not specified | Not specified | |
| Placebo | No significant change | N/A | |
| Aα-Val360 | Alvelestat (240 mg bid) | Significant decrease | p = 0.001 |
| Alvelestat (120 mg bid) | Smaller, non-significant effects | Not specified | |
| Placebo | Increase | N/A | |
| Desmosine | Alvelestat (240 mg bid) | Statistically significant decrease | p = 0.041 |
| Alvelestat (120 mg bid) | No detectable change | Not specified | |
| Placebo | Increase | N/A |
Data synthesized from the ASTRAEUS Phase 2 trial results.
Experimental Protocols
Detailed, proprietary protocols from the multi-center trials are not publicly available. However, a generalized protocol for a common method of assessing neutrophil elastase inhibition—a fluorometric activity assay—is provided below. This serves as a template that would be standardized across participating laboratories in a cross-validation study.
Generalized Protocol: In Vitro Neutrophil Elastase Inhibition Assay (Fluorometric)
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., Alvelestat) against human neutrophil elastase.
2. Materials:
-
Human Neutrophil Elastase (HNE), purified
-
Fluorogenic Substrate: e.g., N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-Amino-4-methylcoumarin (MeOSuc-AAPV-AMC)
-
Assay Buffer: 0.1 M HEPES, 0.5 M NaCl, 10% DMSO, pH 7.5
-
Test Inhibitor (Alvelestat)
-
Positive Control Inhibitor (e.g., Sivelestat)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission ~380-400 nm / ~505 nm)
-
DMSO for inhibitor stock solutions
3. Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HNE substrate in DMSO.
-
Prepare a stock solution of the test inhibitor and control inhibitor in DMSO.
-
Create a series of dilutions of the inhibitors in Assay Buffer.
-
Dilute the HNE enzyme to a working concentration in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank/Background Control: Add Assay Buffer only.
-
Enzyme Control (100% Activity): Add HNE and Assay Buffer.
-
Inhibitor Wells: Add HNE and the various dilutions of the test inhibitor.
-
Positive Control Wells: Add HNE and the various dilutions of the control inhibitor.
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings every 1-2 minutes.
-
4. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the slope of the blank control from all other wells.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Mandatory Visualizations
Neutrophil Elastase Signaling Pathway and Alvelestat's Point of Inhibition
The following diagram illustrates the pathological pathway initiated by neutrophil elastase and the inhibitory action of Alvelestat.
Caption: Alvelestat inhibits Neutrophil Elastase activity, blocking downstream lung damage.
Workflow for Inter-Laboratory Assay Cross-Validation
This diagram outlines the critical steps for ensuring that assay results are comparable across different testing sites.
Caption: A stepwise process for conducting a robust inter-laboratory assay cross-validation.
References
- 1. mereobiopharma.com [mereobiopharma.com]
- 2. mereobiopharma.com [mereobiopharma.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Two randomized controlled Phase 2 studies of the oral neutrophil elastase inhibitor alvelestat in alpha-1 antitrypsin deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Alvelestat Quantification: A Comparative Guide to Accuracy and Precision with Stable Isotope Dilution LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate and precise quantification of therapeutic agents is paramount. This guide provides an objective comparison of methodologies for the quantification of Alvelestat, a neutrophil elastase inhibitor, with a focus on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution.
While specific, publicly available, validated bioanalytical method data for Alvelestat is limited, this guide leverages the detailed methodology and validation data from a closely related neutrophil elastase inhibitor, sivelestat (B1662846), to illustrate the principles and expected performance of a robust quantification assay. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in bioanalysis, offering unparalleled accuracy and precision by mitigating matrix effects and variability in sample processing.
Comparison of Quantification Methods
The use of a stable isotope-labeled (SIL) internal standard in LC-MS/MS analysis is the preferred method for the bioquantification of small molecules like Alvelestat in complex biological matrices such as plasma. The SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This near-perfect analogy allows it to track the analyte through extraction, chromatography, and ionization, correcting for variations at each step and thus providing more accurate and precise results compared to other methods.
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS with Stable Isotope-Labeled Internal Standard | A known concentration of a stable isotope-labeled analog of Alvelestat is added to the sample at the beginning of the workflow. Quantification is based on the ratio of the analyte's mass spectrometric response to that of the internal standard. | - High accuracy and precision- Effectively corrects for matrix effects- Compensates for variability in sample preparation and instrument response- High specificity and sensitivity | - Cost of synthesizing the stable isotope-labeled internal standard can be high.- Potential for isotopic cross-contamination if not properly managed. |
| LC-MS/MS with a Structural Analog Internal Standard | A molecule that is structurally similar, but not identical, to Alvelestat is used as the internal standard. | - More cost-effective than a stable isotope-labeled internal standard. | - May not perfectly mimic the chromatographic and ionization behavior of the analyte, leading to less effective correction for matrix effects and variability.- Potential for differences in extraction recovery. |
| External Calibration | The concentration of Alvelestat in a sample is determined by comparing its response to a calibration curve generated from standards prepared in a clean matrix. | - Simple and straightforward.- No need for an internal standard. | - Highly susceptible to matrix effects, which can lead to significant inaccuracies.- Does not account for variability in sample preparation or injection volume. |
Experimental Data: A Case Study with a Structurally Similar Compound (Sivelestat)
The following data, adapted from a validated UPLC-MS/MS method for the quantification of sivelestat in human plasma, demonstrates the high accuracy and precision achievable with a stable isotope-labeled internal standard.[1]
Accuracy and Precision
| Analyte | Nominal Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Accuracy (%) | Precision (CV, %) |
| Sivelestat | 6.0 | 6.2 | 103.3 | 5.8 |
| 240.0 | 235.2 | 98.0 | 3.1 | |
| 380.0 | 387.6 | 102.0 | 2.5 |
Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Sivelestat | 2 - 500 | ≥ 0.9900 | 2.0 |
Experimental Protocols
The following is a detailed methodology for a validated UPLC-MS/MS assay for the quantification of a neutrophil elastase inhibitor (sivelestat) in human plasma using a stable isotope-labeled internal standard.[1] This protocol serves as a representative example of a robust method for Alvelestat quantification.
Sample Preparation
-
To 50 µL of human plasma in a 96-well plate, add 50 µL of the internal standard working solution (sivelestat-d4 in 50% methanol).
-
Add 100 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the plate for 5 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a clean 96-well plate.
-
Inject 5 µL of the supernatant into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-1.5 min: 10-90% B
-
1.5-2.0 min: 90% B
-
2.0-2.1 min: 90-10% B
-
2.1-3.0 min: 10% B
-
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Sivelestat: 435.1 > 360.0
-
Sivelestat-d4 (IS): 439.1 > 364.0
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams are provided.
References
Quantitative Analysis of Alvelestat: A Comparative Guide to the LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linearity and range of the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Alvelestat, a neutrophil elastase inhibitor. Due to the limited availability of public validation data specifically for Alvelestat, this guide utilizes data from a validated LC-MS/MS method for Sivelestat (B1662846), a structurally and functionally similar neutrophil elastase inhibitor, as a representative example. This comparison aims to provide valuable insights into the expected performance of an LC-MS/MS method for Alvelestat.
Performance Characteristics
The performance of an LC-MS/MS method is defined by several key parameters, with linearity and range being critical for ensuring accurate and reliable quantification of the analyte.
Table 1: Comparison of Linearity and Range for Neutrophil Elastase Inhibitor Quantification using LC-MS/MS
| Parameter | Sivelestat (Representative Example) | Alternative Methods (Hypothetical) |
| Linearity (r²) | ≥ 0.9900[1] | Typically ≥ 0.99 |
| Linear Range | 2–500 ng/mL[1] | Method Dependent |
| Lower Limit of Quantitation (LLOQ) | 2.0 ng/mL[1] | Method Dependent |
| Upper Limit of Quantitation (ULOQ) | 500 ng/mL[1] | Method Dependent |
Experimental Protocol: A Typical LC-MS/MS Method
The following protocol outlines a standard workflow for the quantitative analysis of a small molecule drug like Alvelestat in a biological matrix (e.g., human plasma) using LC-MS/MS.
1. Sample Preparation:
-
Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard.
-
Vortexing: Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column is typically used for the separation of small molecules.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.
3. Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive or negative ion mode is used to generate charged ions of the analyte and internal standard.
-
Detection: A triple quadrupole mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored for selective and sensitive detection.
4. Data Analysis:
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.
-
Quantification: The concentration of the analyte in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Workflow Visualization
The following diagram illustrates the typical workflow of an LC-MS/MS bioanalytical method.
References
Assessing the Stability of Alvelestat: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the stability of Alvelestat, a selective neutrophil elastase inhibitor, with other alternative inhibitors. Understanding the stability of a compound in stock solutions and biological samples is crucial for ensuring the accuracy and reproducibility of experimental results. This document summarizes available stability data, provides detailed experimental protocols for stability assessment, and visualizes key pathways and workflows to support your research.
Comparative Stability of Neutrophil Elastase Inhibitors
The stability of a research compound is a critical factor that can influence experimental outcomes. Below is a summary of the available stability data for Alvelestat and other selected neutrophil elastase inhibitors. It is important to note that direct head-to-head comparative stability studies are limited, and the data presented is compiled from various sources.
| Compound | Stock Solution Stability (DMSO) | Plasma Stability | Aqueous Solution Stability |
| Alvelestat (AZD9668) | Stable for up to 2 years at -80°C and 1 year at -20°C.[1][2] | Data not publicly available. Expected to be assessed during preclinical development. | Low solubility and prone to precipitation.[2] Fresh preparation recommended. |
| Sivelestat | Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for up to six months. | Stable in human plasma on wet ice for at least 24.1 hours. Stable for at least 5 freeze-thaw cycles. | Limited stability; aqueous solutions should be used on the same day. |
| GW-311616 | Stock solutions should be stored sealed and away from moisture at -80°C for up to 6 months or -20°C for up to 1 month.[3] | Data not publicly available. | Data not publicly available. |
| BAY-85-8501 | Data not publicly available. | Data not publicly available but has been evaluated in clinical trials, suggesting adequate stability for in vivo studies.[4] | Data not publicly available. |
Note: The stability of compounds in biological matrices can be influenced by factors such as temperature, pH, enzymatic activity, and the presence of other molecules. It is always recommended to perform an independent assessment of stability under your specific experimental conditions.
Experimental Protocols
Accurate assessment of compound stability is essential for reliable experimental data. Below are detailed methodologies for key stability experiments.
Protocol 1: Stock Solution Stability Assessment
Objective: To determine the long-term stability of a compound in a stock solution (e.g., DMSO) at different storage temperatures.
Materials:
-
Test compound (e.g., Alvelestat)
-
Anhydrous DMSO
-
LC-MS/MS system
-
Calibrated analytical balance and pipettes
-
-20°C and -80°C freezers
Methodology:
-
Prepare a concentrated stock solution of the test compound in anhydrous DMSO (e.g., 10 mM). Use of fresh, anhydrous DMSO is recommended to avoid solubility issues.
-
Aliquot the stock solution into multiple single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at the desired temperatures (e.g., -20°C and -80°C).
-
At specified time points (e.g., 1, 3, 6, 12, and 24 months), retrieve an aliquot from each temperature.
-
Analyze the concentration of the compound in the aliquot using a validated LC-MS/MS method.
-
Compare the measured concentration to the initial concentration (time 0) to determine the percentage of compound remaining. A compound is generally considered stable if the remaining percentage is within a predefined range (e.g., 90-110%) of the initial concentration.
Protocol 2: Plasma Stability Assessment
Objective: To evaluate the stability of a compound in plasma at a physiological temperature.
Materials:
-
Test compound stock solution (in DMSO)
-
Pooled human plasma (or plasma from other species of interest)
-
Incubator or water bath at 37°C
-
Acetonitrile (B52724) or methanol (B129727) containing an internal standard for protein precipitation
-
LC-MS/MS system
Methodology:
-
Pre-warm the plasma to 37°C.
-
Spike the test compound from the DMSO stock solution into the pre-warmed plasma to achieve a final concentration (e.g., 1 µM). The final DMSO concentration should be low (typically ≤ 0.5%) to avoid affecting enzyme activity.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.
-
Immediately stop the reaction by adding the aliquot to a tube containing cold acetonitrile or methanol with an internal standard. This step precipitates the plasma proteins.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the test compound in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. The half-life (t½) in plasma can also be determined from the degradation curve.
Protocol 3: Freeze-Thaw Stability in Biological Matrix
Objective: To assess the stability of a compound in a biological matrix (e.g., plasma) after repeated freeze-thaw cycles.
Materials:
-
Test compound-spiked plasma samples (at low and high quality control concentrations)
-
-20°C or -80°C freezer
-
LC-MS/MS system
Methodology:
-
Prepare quality control (QC) samples by spiking the test compound into plasma at low and high concentrations.
-
Analyze a set of freshly prepared QC samples to establish the baseline concentration (time 0).
-
Subject the remaining QC samples to a series of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
After a specified number of cycles (e.g., 3 to 5), analyze the QC samples by LC-MS/MS.
-
Compare the mean concentration of the freeze-thaw samples to the baseline concentration. The compound is considered stable if the deviation is within an acceptable range (e.g., ±15%).
Visualizing Key Pathways and Workflows
Neutrophil Elastase Signaling Pathway
Neutrophil elastase (NE) is a serine protease that, when released by activated neutrophils, can degrade extracellular matrix proteins and cleave various cell surface and soluble proteins, leading to tissue damage and inflammation. Alvelestat and other inhibitors block the activity of NE, thereby mitigating these downstream effects.
Experimental Workflow for Plasma Stability Assessment
The following diagram illustrates a typical workflow for determining the stability of a compound in a plasma sample.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety and efficacy of the human neutrophil elastase inhibitor BAY 85-8501 for the treatment of non-cystic fibrosis bronchiectasis: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity and Selectivity of Bioanalytical Methods for Neutrophil Elastase Inhibitors: A Focus on Alvelestat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and selectivity of bioanalytical methods for neutrophil elastase inhibitors, with a particular focus on Alvelestat. Due to the limited publicly available, detailed validated bioanalytical method for Alvelestat, this guide utilizes a validated method for another neutrophil elastase inhibitor, Sivelestat (B1662846), as a primary comparator and outlines the expected validation parameters for a typical Alvelestat bioanalytical assay based on standard industry practices.
Importance of Specificity and Selectivity in Bioanalysis
In drug development, the specificity and selectivity of a bioanalytical method are paramount to ensure the reliability of pharmacokinetic and pharmacodynamic data.
-
Specificity refers to the ability of the assay to measure unequivocally the analyte of interest. In the context of Alvelestat, this means the method should only detect and quantify Alvelestat and not any other related substances.
-
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample.[1] For a bioanalytical method, this includes endogenous matrix components, metabolites, and co-administered drugs.[1]
A highly specific and selective method ensures that the measured concentration of the drug is accurate and not influenced by interfering substances, which is critical for making informed decisions during drug development.
Bioanalytical Method for Sivelestat: A Case Study
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been published for the determination of Sivelestat and its metabolite in human plasma.[2] This method serves as an excellent example of the rigorous validation required for bioanalytical assays of neutrophil elastase inhibitors.
Experimental Protocol for Sivelestat Bioanalysis[2]
-
Sample Preparation: Protein precipitation using a 96-well plate format.
-
Chromatography: UPLC with a suitable column to separate Sivelestat and its metabolite from endogenous plasma components.
-
Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity.
Hypothetical Bioanalytical Method for Alvelestat
While a specific validated method for Alvelestat is not publicly available, a typical LC-MS/MS method for a small molecule like Alvelestat would likely involve the following steps. This hypothetical workflow is based on common practices in the field of bioanalysis.
Experimental Workflow for Alvelestat (Hypothetical)
Below is a DOT script generating a diagram for a plausible bioanalytical workflow for Alvelestat.
Hypothetical bioanalytical workflow for Alvelestat.
Comparison of Specificity and Selectivity Parameters
The following table summarizes the key specificity and selectivity parameters for the validated Sivelestat method and the expected parameters for a hypothetical Alvelestat bioanalytical method validation.
| Parameter | Sivelestat Bioanalytical Method[2] | Alvelestat Bioanalytical Method (Expected) |
| Specificity | Assessed by analyzing six different sources of blank human plasma to ensure no interference at the retention times of Sivelestat and its internal standard. | Would be assessed by analyzing at least six independent sources of the same biological matrix (e.g., human plasma) for interferences at the retention time of Alvelestat and its internal standard. |
| Selectivity | Chromatograms of blank plasma were compared with those of spiked samples at the lower limit of quantification (LLOQ) and actual patient samples to confirm the absence of interfering peaks. | The method would be challenged with potential interfering substances such as metabolites, degradation products, and commonly co-administered medications to ensure they do not affect the quantification of Alvelestat. |
| Matrix Effect | Evaluated at low and high quality control (QC) concentrations by comparing the response of the analyte in post-extracted blank plasma from six different sources to the response in a neat solution. | Would be thoroughly investigated to ensure that the ionization of Alvelestat is not suppressed or enhanced by endogenous components of the plasma, which could lead to inaccurate results. |
| Cross-reactivity | Not explicitly detailed for other neutrophil elastase inhibitors, but the high selectivity of MS/MS detection minimizes this risk. | The method's ability to distinguish Alvelestat from other structurally similar compounds or other neutrophil elastase inhibitors that could potentially be co-administered would be evaluated. |
Signaling Pathway and Experimental Workflow Diagrams
To further illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the neutrophil elastase signaling pathway and the experimental workflow for the Sivelestat bioanalytical method.
Neutrophil Elastase Signaling Pathway
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Alvelestat-13C,d3
The proper management and disposal of investigational compounds such as Alvelestat-13C,d3 are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. As a stable isotope-labeled analytical reference standard, its waste should be treated as potentially hazardous. Adherence to the following established procedures will minimize risks to personnel and the environment. Note that while a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidance is based on standard laboratory safety protocols for chemical and pharmaceutical waste. Researchers must always consult the official SDS provided by the manufacturer for definitive instructions.
Key Disposal Principles
-
Waste Minimization : To reduce the volume of waste generated, only order and use the amount of this compound required for your experiments.
-
No Drain Disposal : Do not dispose of any form of this compound waste down the drain.[1]
-
Proper Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and list all constituents, including "this compound" and any solvents with their approximate percentages.[1]
-
Sealed Containers : Waste containers should be sealed to prevent spills and stored in a designated satellite accumulation area.[1]
-
Segregation : Segregate waste streams by compatibility, for example, keep acids and bases separate.[1]
Disposal Procedures for Different Waste Streams
The appropriate disposal route for this compound depends on its form. The following table summarizes the procedures for various types of waste.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | 1. Characterize the Waste : Identify as solid, non-sharps chemical waste.[1]2. Select a Container : Use a wide-mouth, durable, and sealable container compatible with chemical waste.3. Transfer the Waste : In a fume hood or ventilated enclosure, carefully transfer the solid waste to minimize dust creation.4. Label the Container : Affix a hazardous waste label with the full chemical name and concentration.5. Arrange for Disposal : Contact your institution's Environmental Health and Safety (EHS) office for pickup by a certified hazardous waste disposal service. |
| Contaminated Labware | 1. Segregate : Items such as pipette tips, vials, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.2. Biohazardous Contamination : If contaminated with biohazardous material, follow institutional procedures for biohazardous waste disposal. |
| Aqueous Solutions | 1. Select a Container : Use a labeled, sealed container compatible with the solvent for aqueous chemical waste.2. Transfer the Waste : Carefully pour the liquid waste into the container, using a funnel to prevent spills. Do not fill beyond 90% capacity.3. Label and Store : Clearly label all constituents and store in secondary containment in a designated chemical waste area.4. Arrange for Disposal : Contact your institution's EHS office. |
| Organic Solvent Solutions | 1. Select a Container : Use a labeled, sealed container for organic solvent waste.2. Segregation : Do not mix with halogenated solvents unless the waste stream is specifically for that purpose.3. Follow Aqueous Procedure : Follow the transfer, labeling, storage, and disposal steps outlined for aqueous solutions. |
Chemical and Physical Properties
While not directly related to disposal, the following properties of this compound are important for its general handling and characterization.
| Property | Value |
| Molecular Formula | C₂₄¹³CH₁₉D₃F₃N₅O₄S |
| Molecular Weight | 549.55 |
| CAS Number (Unlabeled) | 848141-11-7 |
Note: The Certificate of Analysis for this compound typically verifies identity and purity through methods such as HPLC and NMR spectroscopy, with target HPLC purities greater than 98%.
Experimental Protocols
Detailed experimental protocols for the use of this compound are specific to the research being conducted. Users should refer to their institution's standard operating procedures and the specific analytical methods for which this stable isotope-labeled standard is being used. The handling and preparation of this compound should always be performed in a manner that minimizes exposure and waste generation.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
